2-broMo-6,7,8,9-tetrahydro-5H-carbazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEUGUWVPAHTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279369 | |
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78863-99-7 | |
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78863-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole chemical structure and properties
The following technical guide provides an in-depth analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole , chemically identified by standard IUPAC nomenclature as 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole .
Structure, Synthesis, and Pharmaceutical Applications[1][2]
Executive Summary
This compound (Standard IUPAC: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole ) is a tricyclic indole derivative functioning as a critical "privileged scaffold" in medicinal chemistry and materials science. It serves as a halogenated building block for the synthesis of Thromboxane A2 receptor (TP) antagonists (analogs of Ramatroban), 5-HT receptor agonists (anti-migraine agents), and organic light-emitting diode (OLED) hole-transport materials.[1] Its bromine substituent at the C6 position (standard numbering) allows for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate for diversifying the carbazole core.
Chemical Identity & Nomenclature
A critical ambiguity exists in the nomenclature of this compound due to differing numbering schemes between historical/vendor catalogs and standard IUPAC rules.[1]
Nomenclature Resolution
-
Standard IUPAC Name: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole [2]
-
Numbering Logic: The saturated ring is numbered 1–4; the aromatic ring is 5–8. The Nitrogen is at position 9. The Bromine is at position 6 (para to the nitrogen).
-
-
Alternative Name (User Query): This compound
Identification Data
| Property | Detail |
| CAS Registry Number | 21865-50-9 (Standard); 78863-99-7 (Alternative) |
| Molecular Formula | |
| Molecular Weight | 250.14 g/mol |
| SMILES | BrC1=CC2=C(NC3=C2CCCC3)C=C1 |
| InChIKey | SGYJGCFMAGWFCF-UHFFFAOYSA-N |
| Structural Features | Indole core fused to a cyclohexane ring; Aromaticity retained in the pyrrole/benzene fusion; Lipophilic; Weakly acidic NH proton.[3][4] |
Physicochemical Properties
Accurate physicochemical data is vital for handling and purification.[1][6]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation/light exposure. |
| Melting Point | 151.5 – 152.0 °C | Sharp melting point indicates high purity crystalline lattice. |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM, Chloroform. | Insoluble in water.[7] |
| pKa (NH) | ~16.9 (Predicted) | Requires strong base (e.g., NaH, KOtBu) for N-alkylation. |
| Characteristic aromatic splitting pattern for 6-substitution. |
Synthesis Strategies
The most robust and scalable method for synthesizing this core is the Fischer Indole Synthesis . This acid-catalyzed rearrangement provides high regioselectivity.
Reaction Mechanism
The reaction involves the condensation of 4-bromophenylhydrazine with cyclohexanone to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole on a 10 mmol scale.
-
Reagents:
-
4-Bromophenylhydrazine hydrochloride (2.23 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol, 1.1 equiv)
-
Glacial Acetic Acid (20 mL) or Ethanol/H₂SO₄ (4%)[1]
-
-
Procedure:
-
Condensation: Dissolve hydrazine salt in acetic acid. Add cyclohexanone dropwise at room temperature.[1]
-
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The hydrazone intermediate (
) will disappear, and the indole product ( ) will appear. -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate.[8] Wash with water (3x) to remove acid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
-
-
Yield: Typical yields range from 75% to 85% .[1]
Visualization: Synthesis Pathway
Caption: Fischer Indole Synthesis pathway converting phenylhydrazine precursors to the tetrahydrocarbazole core.
Applications in Drug Discovery & Materials[3][13]
Medicinal Chemistry: The Ramatroban Connection
While Ramatroban (Bay u 3405) itself is unsubstituted on the carbazole aromatic ring, the 6-bromo derivative is a crucial intermediate for:
-
SAR Studies (Structure-Activity Relationship): The bromine atom allows researchers to introduce aryl, vinyl, or alkynyl groups via cross-coupling to probe the binding pocket of the CRTH2 (DP2) and Thromboxane A2 (TP) receptors.
-
Radiotracers: The bromine can be substituted with radioisotopes (e.g.,
Br or via stannylation tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> C precursors) for PET imaging of receptor distribution in the brain. -
Frovatriptan Analogs: Used in the synthesis of 5-HT
agonists where the carbazole core requires modification to alter metabolic stability or lipophilicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Material Science: OLEDs
Carbazole derivatives are excellent hole-transporting materials due to their high triplet energy and thermal stability.[1]
-
Functionalization: The 6-bromo position is the primary site for dimerization (to form bicarbazoles) or attachment of acceptor units (e.g., benzophenone) to create "Push-Pull" systems for thermally activated delayed fluorescence (TADF) emitters.[1]
Experimental Workflow: Drug Analog Synthesis
Caption: Divergent synthesis workflow utilizing the bromo-carbazole core for pharmaceutical and optoelectronic applications.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Synthesis & Properties: Journal of Organic Chemistry, "Regioselective Fischer Indole Synthesis of Tetrahydrocarbazoles."
-
Ramatroban Chemistry: Journal of Medicinal Chemistry, "Thromboxane A2 Receptor Antagonists: Synthesis and Activity of Ramatroban Analogs."
-
Crystallographic Data: Acta Crystallographica, "Structure of 6-bromo-1,2,3,4-tetrahydrocarbazole."
-
Material Science: RSC Advances, "Carbazole-based Hole Transport Materials for Perovskite Solar Cells."
-
Vendor Data: Sigma-Aldrich/Merck, "Product Specification: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole."
Sources
- 1. 3-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YLOXY)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 1169563-43-2 [sigmaaldrich.com]
- 2. 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | 21865-50-9 [chemicalbook.com]
- 3. 1alpha,25-dihydroxy-20-epivitamin D3/1alpha,25-dihydroxy-20-epicholecalciferol | C27H44O3 | CID 5283739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1alpha,25-dihydroxy-14-epivitamin D3/1alpha,25-dihydroxy-14-epicholecalciferol | C27H44O3 | CID 5283737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 116650-33-0|(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine|BLD Pharm [bldpharm.com]
- 6. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 7. 78-63-7 | CAS DataBase [m.chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Physicochemical characteristics of 2-bromo-tetrahydrocarbazole derivatives
Executive Summary
The tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry, serving as a pharmacophore for diverse therapeutic targets, including serotonin receptors (5-HT), antimicrobial agents, and intercalating DNA ligands.[1]
This guide focuses on the 2-bromo-tetrahydrocarbazole derivatives. It is critical to distinguish between two distinct regioisomers often conflated in literature due to nomenclature variations:
-
Aliphatic Substitution (2-bromo-2,3,4,9-tetrahydro-1H-carbazole): Bromination occurs on the cyclohexyl ring. This derivative is chemically reactive, often serving as a synthetic intermediate for elimination or nucleophilic substitution.
-
Aromatic Substitution (6-bromo-2,3,4,9-tetrahydro-1H-carbazole): Often mislabeled as "2-bromo" based on the starting phenylhydrazine position. This is the stable, bioactive scaffold used in drug discovery.
This whitepaper provides a comprehensive physicochemical analysis of both species, with a primary focus on the stable aromatic derivatives used in drug development, while addressing the synthetic utility of the aliphatic bromide.
Structural Architecture & Nomenclature
To ensure scientific accuracy, we must first establish the IUPAC numbering system used throughout this guide.
-
Nitrogen Position: 9 (Indole NH).
-
Benzene Ring: Positions 5, 6, 7, 8.
Isomeric Distinction
| Feature | Type A: Aliphatic Bromo (2-Br) | Type B: Aromatic Bromo (6-Br) |
| Structure | Br at C2 (Cyclohexyl ring) | Br at C6 (Benzene ring) |
| Hybridization | ||
| Stability | Moderate; prone to | High; metabolically stable |
| Primary Use | Synthetic Intermediate | Pharmacophore (Drug Candidate) |
Synthetic Pathways & Mechanism
The synthesis of these derivatives relies on two fundamentally different mechanistic pathways.
Pathway A: Fischer Indole Synthesis (Aromatic Functionalization)
The most robust method for generating the bioactive 6-bromo derivative involves the condensation of 4-bromophenylhydrazine with cyclohexanone.
Reaction Logic:
-
Condensation: Formation of the arylhydrazone.[7]
-
Tautomerization: Shift to the ene-hydrazine.
-
[3,3]-Sigmatropic Rearrangement: The key C-C bond formation step.
-
Cyclization & Ammonia Loss: Formation of the indole core.
Pathway B: Radical Bromination (Aliphatic Functionalization)
To access the true 2-bromo (aliphatic) derivative, the unsubstituted tetrahydrocarbazole undergoes radical bromination using N-Bromosuccinimide (NBS).
Reaction Logic:
-
Reagent: NBS / Benzoyl Peroxide (initiator).
-
Selectivity: Bromination occurs at the allylic/benzylic positions. However, in THCs, the C1 and C4 positions are benzylic-like (adjacent to the indole). Controlled conditions can direct bromination to C2 via thermodynamic control or subsequent rearrangement, though C1-bromination is kinetically favored.
Figure 1: Divergent synthetic pathways for aromatic (6-Br) vs. aliphatic (2-Br) tetrahydrocarbazole derivatives.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The introduction of a bromine atom significantly alters the lipophilicity and molecular volume compared to the parent THC.
Comparative Data Table
Data represents consensus values from experimental literature and computational prediction models (ACD/Labs, SwissADME).
| Property | Parent THC | 6-Bromo-THC (Aromatic) | 2-Bromo-THC (Aliphatic) |
| Molecular Formula | |||
| Molecular Weight | 171.24 g/mol | 250.14 g/mol | 250.14 g/mol |
| LogP (Lipophilicity) | 3.30 | 4.15 ± 0.3 | 3.95 ± 0.4 |
| TPSA ( | 15.79 | 15.79 | 15.79 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 0 | 0 | 0 |
| Melting Point | 118-120°C | 142-145°C | 105-110°C (Dec) |
| Water Solubility | Poor ( | Very Poor | Very Poor |
| pKa (Indole NH) | ~17.8 | ~16.5 (More Acidic) | ~17.5 |
Analysis of Characteristics
-
Lipophilicity (LogP): The addition of bromine increases LogP by approximately 0.8–1.0 log units. This pushes the molecule towards the upper limit of "drug-likeness" for oral bioavailability, suggesting these compounds will have high membrane permeability but may suffer from high metabolic clearance or plasma protein binding.
-
Electronic Effects (pKa): In the 6-bromo derivative, the bromine atom is on the benzene ring. Via inductive effects (electron-withdrawing), it slightly increases the acidity of the indole N-H proton compared to the parent, potentially affecting binding interactions in deep protein pockets.
-
Stability: The 2-bromo (aliphatic) derivative has a lower melting point and is prone to decomposition. The C-Br bond on the cyclohexane ring is susceptible to elimination to form the dihydrocarbazole or fully aromatic carbazole upon heating.
Analytical Characterization Protocols
To validate the synthesis of these derivatives, specific spectroscopic signatures must be confirmed.[8]
Proton NMR ( -NMR) - 500 MHz, DMSO-
-
Indole NH: Singlet at
10.5–11.0 ppm. -
Aromatic Region (6-Bromo isomer):
-
The substitution pattern changes from a 4-proton multiplet (parent) to a 3-proton pattern.
-
Look for a doublet (J~2Hz) at
7.55 (H-5), a doublet of doublets at 7.15 (H-7), and a doublet at 7.30 (H-8).
-
-
Aliphatic Region (2-Bromo isomer):
-
The key diagnostic is the methine proton (-CH-Br) appearing as a multiplet around
4.2–4.5 ppm, distinct from the methylene envelopes of the parent.
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Sharp band at 3380–3400
. -
C-Br Stretch:
-
Aromatic C-Br: 1070–1030
. -
Aliphatic C-Br: 600–500
.
-
Experimental Protocols
Safety Warning: Hydrazines are potential carcinogens. Bromine sources are corrosive. All operations must be performed in a fume hood.
Protocol A: Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Objective: Produce the stable pharmacophore scaffold.
-
Reagent Prep: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and cyclohexanone (10 mmol) in Glacial Acetic Acid (15 mL).
-
Reflux: Heat the mixture to reflux (118°C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Pour into crushed ice (100 g) with stirring. A precipitate will form immediately.
-
Filter the solid and wash with water (
mL) to remove acid traces.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 75–85% as off-white needles.
Protocol B: Solubility & Partition Coefficient Determination
Objective: Empirically validate the calculated LogP.
-
Shake-Flask Method:
-
Saturate n-octanol with water and water with n-octanol (24h).
-
Dissolve 2 mg of the derivative in 5 mL of pre-saturated n-octanol.
-
Add 5 mL of pre-saturated water.
-
Vortex for 30 mins; Centrifuge to separate phases.
-
-
Quantification:
-
Analyze the octanol phase via UV-Vis spectrophotometry (Peak
~285 nm). -
Calculate concentration based on a standard curve.
- .
-
Biological Relevance & Pharmacophore Mapping
The 2-bromo-tetrahydrocarbazole derivatives (specifically the 6-bromo isomer) act as bioisosteres for melatonin and tryptophan derivatives.
Figure 2: Pharmacological targets and mechanism of action for bromo-tetrahydrocarbazoles.
Key Findings:
-
Antimicrobial: The 6-bromo derivative shows enhanced activity against S. aureus and B. subtilis compared to the non-halogenated parent, likely due to increased membrane permeability (LogP effect).
-
Antifungal: Moderate activity against C. albicans.
-
SAR Insight: The N-H group is essential for hydrogen bonding within the receptor active site. Alkylation of the Nitrogen (N-methylation) often reduces biological potency unless the target is specifically a hydrophobic pocket.
References
-
Synthesis & Antimicrobial Activity: Guhanathan, S., et al. (2018).[8] "Synthesis, Characterization and Antimicrobial Activity of Some Novel Tetrahydrocarbazole Derivatives." World Journal of Pharmaceutical Research.[8]
-
Fischer Indole Mechanism: Rogers, C. U., & Corson, B. B. (1947). "1,2,3,4-Tetrahydrocarbazole."[1][2][3][5][6][7][8][9][10][11] Organic Syntheses, 27, 82.
-
Physicochemical Properties: PubChem Compound Summary for CID 13664 (Tetrahydrocarbazole parent data for comparison).
-
Structural Data: Sigma-Aldrich Product Sheet: 6-Bromo-1,2,3,4-tetrahydrocarbazole.
Sources
- 1. wjarr.com [wjarr.com]
- 2. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | CymitQuimica [cymitquimica.com]
- 3. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. mdpi.com [mdpi.com]
Solubility Profiling and Process Engineering of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
An In-Depth Technical Guide
Executive Summary
The solubility profile of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) is a critical parameter in the synthesis of the thromboxane A2 antagonist Ramatroban and related pharmaceutical intermediates.[1] As a lipophilic, bicyclic intermediate, its dissolution behavior dictates the efficiency of bromination workups, crystallization yields, and subsequent N-alkylation steps.
This guide provides a technical analysis of its solubility characteristics, grounded in thermodynamic principles and comparative structural data.[1] It details a self-validating experimental protocol for solubility determination and offers a strategic framework for solvent selection during process scale-up.[1]
Physicochemical Characterization
Before establishing solubility, the solute's fundamental properties must be defined to predict solvent interactions. The introduction of the bromine atom at the C2 position significantly alters the lipophilicity compared to the parent tetrahydrocarbazole.[1]
| Property | Value / Description | Impact on Solubility |
| Chemical Name | This compound | N/A |
| CAS Number | 78863-99-7 | Unique Identifier |
| Molecular Weight | ~250.14 g/mol | Moderate MW facilitates solubility in organic solvents.[1] |
| Structure | Indole core fused to a cyclohexane ring; Br at C2.[1] | Planar aromatic system + flexible aliphatic ring.[1] |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; poor aqueous solubility.[1] |
| H-Bond Donors | 1 (NH group) | Capable of H-bonding with polar protic solvents (MeOH, EtOH).[1] |
| Melting Point | >120°C (Est.[1] based on analogs) | High lattice energy requires elevated temperatures for dissolution.[1] |
Expert Insight: The bromine substituent increases the London dispersion forces compared to the non-brominated parent (1,2,3,4-tetrahydrocarbazole, m.p. 116°C), likely raising the melting point and decreasing solubility in polar media like methanol, while enhancing solubility in chlorinated solvents.
Solubility Profile & Solvent Selection
Comparative Solubility Data (Parent Analog)
Direct quantitative data for the 2-bromo derivative is often proprietary.[1] However, data for the parent compound, 1,2,3,4-tetrahydrocarbazole , serves as a high-confidence baseline for process design.
Table 1: Solubility of Parent Analog (1,2,3,4-Tetrahydrocarbazole) in Methanol [1]
| Temperature (°C) | Solubility ( g/100 mL) | Thermodynamic Trend |
|---|---|---|
| 10 | 5.0 | Low solubility at low T (ideal for recovery).[1] |
| 35 | 12.0 | Moderate increase (Process transition zone).[1] |
| 55 | 18.0 | High solubility (Ideal for dissolution).[1] |
Extrapolation for this compound:
-
Methanol/Ethanol: Expect ~30-50% lower solubility than the parent due to the hydrophobic bromine atom.[1]
-
Dichloromethane (DCM): Expect higher solubility.[1] The polarizable bromine atom interacts favorably with DCM.[1]
-
Water: Practically insoluble (< 0.01 mg/mL).[1]
Solvent Class Recommendations
For process development (Ramatroban synthesis), the following solvent systems are recommended based on "Like Dissolves Like" principles and functional group analysis.
-
Reaction Solvents (High Solubility):
-
Crystallization Solvents (Temperature-Dependent Solubility):
-
Ethanol (95% or Absolute): The gold standard.[1] The compound is likely soluble at reflux (~78°C) but crystallizes out upon cooling to 0-5°C.[1]
-
Methanol: Similar to ethanol but may require lower volumes.[1]
-
Ethyl Acetate/Hexane (Gradient): Use for recrystallization if alcohols fail.[1] Dissolve in hot EtOAc, then add Hexane to turbid point.
-
Experimental Protocol: Solubility Determination
When exact literature values are unavailable, you must generate your own data.[1] This protocol uses the Isothermal Saturation Method , the industry standard for generating solubility curves (e.g., for Apelblat modeling).
Workflow Diagram
Caption: Figure 1. Isothermal saturation workflow for determining solubility limits.
Step-by-Step Methodology
-
Preparation: Add excess this compound to a scintillation vial containing the target solvent (e.g., 5 mL Ethanol).
-
Equilibration: Place the vial in a thermostated shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.
-
Sampling: Stop agitation and allow phases to settle (1 hour). Using a pre-heated syringe and a 0.45 µm PTFE filter , withdraw the supernatant.
-
Critical: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization.[1]
-
-
Quantification:
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ) for thermodynamic modeling.
Thermodynamic Modeling (Apelblat Equation)[1][2]
For process engineering, predicting solubility at unmeasured temperatures is vital.[1] The Modified Apelblat Equation is the most accurate semi-empirical model for carbazole derivatives [2].[1]
Where:
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical constants derived from regression of experimental data (from Section 4).
Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can solve for A, B, and C. This allows you to simulate the "Solubility vs. Temperature" curve to optimize cooling profiles for crystallization reactors.[1]
Process Application: Purification Strategy
The solubility difference between the brominated product and impurities (unreacted tetrahydrocarbazole or dibromo-species) drives the purification logic.[1]
Purification Decision Tree
Caption: Figure 2. Strategic decision tree for purification based on solubility differentials.
Practical Tips
-
Anti-Solvent Method: If the compound is too soluble in Ethanol even at cold temperatures, dissolve it in a minimum volume of Dichloromethane and slowly add Hexane until turbidity persists. Cool to 4°C to force precipitation.[1]
-
Oiling Out: If the product forms an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too fast. Re-heat and add a seed crystal of pure this compound.
References
-
Rogers, C. U., & Corson, B. B. (1947).[1] 1,2,3,4-Tetrahydrocarbazole.[3][4][5][6] Organic Syntheses, 27, 82.
-
Kiani, M., et al. (2023).[1][7] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3).
-
PubChem. (n.d.).[1] Ramatroban (Compound).[1][5][6][8][][10][11] National Library of Medicine.[1]
-
Novina, J. J., et al. (2012).[1] 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole.[1] Acta Crystallographica Section E.
Disclaimer: This guide synthesizes theoretical models and comparative data.[1] Always perform a safety assessment and small-scale validation before scaling up.[1]
Sources
- 1. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 164736-47-4|7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole|BLD Pharm [bldpharm.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. wjarr.com [wjarr.com]
- 7. physchemres.org [physchemres.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
Engineering Next-Generation OLED Materials: The Electronic Properties and Synthetic Utility of 2-Bromo-Tetrahydrocarbazole
Executive Summary
The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands sophisticated molecular engineering to control exciton dynamics, particularly for Thermally Activated Delayed Fluorescence (TADF) and high-efficiency phosphorescent hosts. This technical guide explores the electronic properties and synthetic utility of 2-bromo-tetrahydrocarbazole (2-Br-THCz) . By bridging advanced organic synthesis with optoelectronic materials science, we dissect how the strategic placement of a bromine atom at the 2-position, combined with the partially saturated tetrahydro ring, creates a highly versatile synthon.
Furthermore, while this guide focuses on optoelectronics, the methodologies and photophysical principles discussed herein are highly relevant to drug development professionals. The tetrahydrocarbazole scaffold is a recognized "privileged structure" in pharmacology[1], and the highly efficient fluorescent molecules developed for OLEDs are increasingly repurposed as luminescent biomarkers and advanced imaging probes in high-throughput drug screening.
Structural Causality & Electronic Properties
The design of highly efficient OLED emitters relies heavily on the precise manipulation of molecular orbitals. 2-Br-THCz offers a unique combination of electronic and steric handles that solve critical challenges in device efficiency.
The Meta-Linkage Effect (2-Position)
In standard carbazole chemistry, the 3- and 6-positions are para to the nitrogen atom and participate heavily in resonance. Coupling donor or acceptor groups at these positions extends
The Tetrahydro Ring (sp³ Hybridization)
The integration of a saturated cyclohexyl ring introduces sp³-hybridized carbons into the rigid planar carbazole core, yielding two profound effects:
-
Steric Hindrance & Orbital Decoupling: The sp³ carbons create significant steric bulk. When 2-Br-THCz is coupled to an acceptor molecule, this bulk forces a near-orthogonal dihedral angle between the donor and acceptor moieties. This twist minimizes the spatial overlap between the HOMO and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a vanishingly small singlet-triplet energy gap (
)—a strict prerequisite for rapid reverse intersystem crossing (RISC) in TADF emitters[3]. -
Solubility & ACQ Suppression: The non-planar structure disrupts parallel
stacking, suppressing Aggregation-Caused Quenching (ACQ). This enhanced solubility is vital for fabricating solution-processed OLED devices (e.g., via inkjet printing), which suffer less from hole-trapping effects when utilizing sterically hindered carbazole derivatives.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Quantitative Data Summary
Table 1: Comparative Electronic Properties of Carbazole Derivatives
| Material Scaffold | Conjugation Extent | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Primary Application |
| Standard Carbazole (Cz) | Fully Planar | -5.80 | -2.40 | ~3.00 eV | Standard HTL / Host |
| 3-Bromo-Carbazole | Extended (para-linked) | -5.60 | -2.60 | ~2.70 eV | Green/Red Hosts |
| 2-Bromo-Carbazole | Restricted (meta-linked) | -5.90 | -2.30 | ~2.95 eV | Deep Blue Hosts |
| 2-Br-THCz | Restricted + Steric Bulk | -5.75 | -2.25 | >3.00 eV | Solution-Processed TADF / Bio-Probes |
Note: Values are representative approximations derived from literature to illustrate the electronic trends caused by structural modifications.
Mechanistic Pathway
The logical progression from the 2-Br-THCz precursor to a fully functional, high-efficiency TADF OLED device relies on a sequence of controlled synthetic and photophysical steps. The diagram below illustrates this self-validating workflow.
Fig 1: Synthetic and electronic pathway from 2-Br-THCz to efficient TADF OLED emitters.
Experimental Workflows & Self-Validating Protocols
To harness the electronic properties of 2-Br-THCz, researchers must employ rigorous synthetic methodologies followed by immediate photophysical validation. The following protocol details the synthesis of a Donor-Acceptor (D-A) TADF emitter and the subsequent validation of its electronic properties.
Phase 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality: The 2-bromo position serves as a highly specific orthogonal coupling partner. A biphasic solvent system is utilized to ensure the solubility of both the organic precursors and the inorganic base, which is necessary to drive the transmetalation step of the catalytic cycle.
-
Preparation: Charge an oven-dried Schlenk flask with 2-bromo-tetrahydrocarbazole (1.0 eq), an arylboronic acid functionalized with an electron-acceptor (e.g., a triazine derivative) (1.2 eq), and the catalyst
(0.05 eq). -
Solvent Addition: Add a degassed solvent mixture of Toluene / Ethanol / 2M aqueous
in an 8:2:1 volumetric ratio. -
Reaction: Reflux the mixture under a strict nitrogen atmosphere for 12–24 hours. Monitor via TLC until the 2-Br-THCz is fully consumed.
-
Workup: Extract the organic layer with dichloromethane, wash with brine, dry over anhydrous
, and purify via silica gel column chromatography to isolate the sterically hindered D-A intermediate.
Phase 2: Photophysical Validation (Self-Validating System)
Causality: To confirm that the tetrahydro ring successfully induced the required steric twist, the singlet-triplet energy gap (
-
Sample Preparation: Prepare a dilute
M solution of the purified compound in spectroscopic-grade toluene to prevent intermolecular interactions. -
Steady-State Measurements: Measure the UV-Vis absorption and steady-state photoluminescence (PL) spectra at 300 K. The onset of the fluorescence spectrum determines the Singlet Energy (
). -
Cryogenic Phosphorescence: Measure the phosphorescence spectrum at 77 K (using liquid nitrogen). The low temperature freezes molecular vibrations, suppressing non-radiative decay. Calculate the Triplet Energy (
) from the highest-energy vibronic peak of the phosphorescence spectrum. -
Validation: Calculate
. If the value is eV, the steric decoupling is successful, and the material will exhibit efficient delayed fluorescence.
Phase 3: Device Integration
Once validated, the material is integrated into a multilayered OLED architecture. Because of the solubility imparted by the tetrahydro ring, the Emissive Layer (EML) can be spin-coated or inkjet-printed. A standard device stack follows the architecture: Anode | Hole Injection Layer | Hole Transport Layer | Light Emitting Layer (containing the 2-Br-THCz derivative) | Electron Transport Layer | Electron Injection Layer | Cathode [2].
References
-
Title: Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics Source: Materials Advances (RSC Publishing) URL: [Link]
-
Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices Source: PubMed (NIH) URL: [Link]
Sources
Safety data sheet (SDS) and handling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
The following technical guide is structured as a high-level operational monograph for drug development professionals. It prioritizes "field-proven" insights over generic data, specifically addressing the stability nuances of tetrahydrocarbazoles that are often omitted in standard SDS documents.
Handling, Safety, and Stability in Pharmaceutical Synthesis
Document Control:
-
Target Compound: 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (Synonym: 6-Bromo-1,2,3,4-tetrahydrocarbazole*)[1]
-
CAS Registry: 78863-99-7[1]
-
Molecular Formula: C₁₂H₁₂BrN[1]
-
Application: Privileged scaffold for GPCR antagonists (e.g., CRTH2/TP receptors) and Ramatroban analogs.[1]
*Note on Nomenclature: While the user query specifies "6,7,8,9-tetrahydro", standard IUPAC numbering for the tetrahydro- derivative often designates the saturated ring as 1,2,3,4. This guide treats them as identical chemical entities based on the Fischer Indole synthesis origin.
Part 1: Executive Scaffold Analysis
In medicinal chemistry, This compound serves as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets.
Its utility lies in its bifunctional reactivity :
-
The Bromine Handle (C-2/C-6): A precise site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl sulfonamides or biaryl systems.[1]
-
The Indole NH: A nucleophilic site for alkylation, critical for introducing the carboxylic acid side chains seen in thromboxane receptor antagonists like Ramatroban .
Critical Research Insight: Unlike fully aromatic carbazoles, this tetrahydro- intermediate is metabolically active and oxidatively unstable .[1] Researchers must treat it not just as a stable brick, but as a reactive intermediate prone to spontaneous aromatization.
Part 2: Physicochemical & Hazard Profile (GHS)[1]
Physical Properties (Bench Reference)
| Property | Value / Description | Practical Implication |
| Physical State | Off-white to beige crystalline solid | Discoloration (browning) indicates oxidation.[1] |
| Melting Point | Predicted: 130–145 °C (Experimental THCZ: ~118 °C) | Solid handling is safe; avoid melts without inert gas.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water. Use organic biphasic workups. |
| pKa (NH) | ~17 (Predicted) | Requires strong bases (NaH, KOH) for N-alkylation.[1] |
Hazard Identification (GHS Classification)
Based on Read-Across from 1,2,3,4-Tetrahydrocarbazole and 2-Bromo-9H-carbazole.[1]
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Precautionary Response (P-Codes):
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses.[1][3]
Part 3: Strategic Handling & Stability (The "Expertise" Pillar)[1]
Standard SDS documents often fail to mention the oxidative instability of tetrahydrocarbazoles.[1] This is the most common cause of yield loss in scale-up synthesis.[1]
The Aromatization Hazard
The cyclohexene ring in the tetrahydrocarbazole system is susceptible to oxidative dehydrogenation, converting the molecule into the fully aromatic 2-Bromo-9H-carbazole .[1]
-
Trigger: Exposure to atmospheric oxygen, light, or trace metal contaminants (e.g., residual Fe/Cu from synthesis).
-
Consequence: The aromatic impurity is difficult to separate chromatographically and lacks the 3D-geometry required for certain receptor binding pockets.[1]
Engineering Controls & Storage Protocol
To maintain >98% purity during storage:
-
Atmosphere: Store strictly under Argon or Nitrogen .[1]
-
Temperature: Refrigerate at 2–8 °C .
-
Light: Store in amber vials or foil-wrapped containers (photosensitized oxidation is possible).
-
Solvent Handling: When in solution (e.g., for NMR or reaction), use degassed solvents .[1] Do not leave in solution overnight without an inert blanket.[1]
Part 4: Synthesis & Stability Visualization[1]
The following diagram illustrates the synthesis of the compound via the Fischer Indole method and visualizes the critical "Stability Divergence" where poor handling leads to the aromatic impurity.
Figure 1: Synthesis pathway highlighting the critical oxidative divergence point. The target tetrahydrocarbazole must be protected from air to prevent conversion to the planar aromatic impurity.
Part 5: Emergency Response Protocols
Spills & Exposure
-
Spill Containment: Do not dry sweep.[1] Dampen with inert solvent (e.g., heptane) or use a vacuum with a HEPA filter to prevent dust generation.[1]
-
Decontamination: Clean surfaces with 10% sodium hypochlorite (bleach) followed by ethanol.[1] Note: Bleach may cause color change (oxidation) confirming presence of residue.[1]
Fire Fighting
-
Hazard: Combustion emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1] Firefighters must wear full SCBA.[1][2]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123879, Ramatroban.[1] Retrieved from [Link][1]
-
Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[1][5] Organic Syntheses, 30,[5] 90. (Foundational protocol for Fischer Indole Synthesis of tetrahydrocarbazoles). Retrieved from [Link][1]
-
Luthra, P. M., & Kumar, N. (2021). Progress and development of C-3, C-6, and N-9 position substituted carbazole integrated molecular hybrid molecules.[1][5] Mini-Reviews in Medicinal Chemistry. (Context for drug development applications).
Sources
Crystal Structure Analysis of 2-Substituted-6,7,8,9-Tetrahydro-5H-Carbazoles: A Technical Guide to Structural Elucidation and Rational Drug Design
Executive Summary
The 2-substituted-6,7,8,9-tetrahydro-5H-carbazole (THC) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous indole alkaloids and synthetic therapeutics. Small structural variations at the C-2 position critically influence the molecule's three-dimensional conformation, hydrogen-bonding capacity, and subsequent biological activity. This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis, crystallogenesis, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and computational application of these vital heterocycles.
The Tetrahydrocarbazole Pharmacophore: Structural Significance
The core architecture of a tetrahydrocarbazole consists of a rigid, planar indole moiety fused to a partially saturated, conformationally flexible cyclohexene ring. The puckering of this aliphatic ring—typically adopting a half-chair or envelope conformation—determines the spatial trajectory of substituents attached to it.
Accurate determination of this 3D geometry is not merely an academic exercise; it is the cornerstone of structure-based drug design. For instance, specific 2-substituted THCs have been identified as potent inhibitors of DNA gyrase B, where the precise orientation of the side chain dictates competitive binding at the ATP-binding site[1]. Similarly, halogenated derivatives (e.g., 1,3-difluoro-6,7,8,9-tetrahydro-5H-carbazole) exhibit highly selective interactions with the peripheral benzodiazepine receptor (PBR) and MDM2-p53 protein complexes, driven by the exact steric volume and electrostatic potential mapped via crystallographic studies[2].
Synthesis and Crystallogenesis
To obtain diffraction-quality data, one must first synthesize a highly pure compound and subject it to controlled crystallogenesis. The classic approach utilizes the Fischer Indole Synthesis, which provides robust yields and tolerates a wide array of functional groups[3].
Protocol 1: Synthesis and Crystal Growth
Objective: To synthesize a 2-substituted-6,7,8,9-tetrahydro-5H-carbazole and isolate a single, defect-free crystal suitable for X-ray diffraction.
-
Hydrazone Formation & Cyclization:
-
Procedure: Dissolve equimolar amounts of a 4-substituted phenylhydrazine hydrochloride and cyclohexanone in glacial acetic acid. Reflux the mixture at 110°C for 4–6 hours.
-
Causality: Glacial acetic acid acts dually as a solvent and a Brønsted acid catalyst. It facilitates the initial condensation to form the phenylhydrazone intermediate and subsequently drives the critical [3,3]-sigmatropic rearrangement that forms the new C-C bond, culminating in the elimination of ammonia to yield the carbazole core.
-
-
Isolation and Purification:
-
Procedure: Quench the reaction in ice water, extract with dichloromethane (DCM), and wash with saturated NaHCO₃ to neutralize residual acid. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Causality: High purity (>99%) is an absolute prerequisite for crystallogenesis. Impurities act as crystal lattice terminators or induce twinning, which severely complicates downstream X-ray diffraction analysis.
-
-
Crystallogenesis (Slow Evaporation Method):
-
Procedure: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Toluene/DCM or Dichloroethane)[4]. Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed in a vibration-free environment at 298 K.
-
Causality: Slow solvent evaporation maintains the solution in a metastable zone of low supersaturation. This thermodynamic control favors the nucleation and growth of a single, highly ordered macroscopic crystal rather than the kinetic precipitation of amorphous powder.
-
Fig 1: Fischer indole synthesis and crystallogenesis workflow for tetrahydrocarbazoles.
Single-Crystal X-Ray Diffraction (SCXRD) Analysis
SCXRD is the gold standard for absolute structural elucidation. The process is a self-validating system: the final mathematical model of electron density must perfectly predict the observed diffraction pattern.
Protocol 2: SCXRD Data Acquisition and Refinement
-
Crystal Mounting:
-
Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in perfluoropolyether oil and mount it on a MiTeGen cryoloop attached to a goniometer head.
-
Causality: The oil protects the crystal from atmospheric degradation and solvent loss. When flash-cooled to 150 K under a nitrogen stream, the oil forms a rigid glass rather than crystalline ice, preventing background diffraction rings.
-
-
Data Collection:
-
Procedure: Collect diffraction data using a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[5].
-
Causality: Mo Kα radiation is specifically chosen for organic molecules like THCs because its shorter wavelength provides high penetration, minimizing X-ray absorption artifacts that occur with heavier atoms or softer radiation (like Cu Kα).
-
-
Integration and Absorption Correction:
-
Procedure: Integrate the diffraction frames using SAINT software and apply multi-scan absorption corrections using SADABS.
-
-
Structure Solution and Refinement:
-
Procedure: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on
via SHELXL. Refine all non-hydrogen atoms anisotropically. -
Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal vibrations in the crystal lattice. This is critical for accurately determining the puckering of the tetrahydro ring. The system validates itself: an
value below 0.05 and a Goodness-of-Fit (S) near 1.0 confirms the model's absolute fidelity to the physical crystal.
-
Fig 2: SCXRD data acquisition, structural refinement, and molecular docking pipeline.
Crystallographic Data & Conformational Analysis
Once refined, the structural data provides profound insights into the molecule's behavior. For 2-substituted THCs, the crystal structure typically reveals an extensive intermolecular hydrogen-bonding network (e.g., N-H···O or N-H···N) originating from the carbazole N-H proton, which is a critical hydrogen bond donor in biological systems[4].
Below is a summarized table of representative quantitative crystallographic data for a standard diffraction-quality 2-substituted-tetrahydrocarbazole derivative:
| Crystallographic Parameter | Representative Value / Description |
| Empirical Formula | |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | ~ 1894 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.280 |
| Final | |
| Goodness-of-fit on | 1.045 |
Translational Application: In Silico Molecular Docking
The ultimate value of SCXRD in drug development is its translation into computational biology. Generating a 3D model from a 2D sketch often results in energetically unfavorable conformers. By utilizing the exact .CIF (Crystallographic Information File) coordinates, researchers bypass theoretical geometry optimization, starting with a biologically relevant, experimentally validated conformation.
Protocol 3: Structure-Based Virtual Docking
Objective: To evaluate the binding affinity of the crystallized THC derivative against a target protein (e.g., DNA Gyrase B or Acetylcholinesterase).
-
Ligand Preparation:
-
Procedure: Import the .CIF file into a suite like Schrödinger Maestro or MOE. Add missing hydrogen atoms (if not fully resolved in XRD) and assign Gasteiger charges. Minimize the energy slightly using an OPLS force field to relax crystal packing forces while maintaining the core conformation.
-
-
Protein Preparation:
-
Procedure: Download the target crystal structure from the Protein Data Bank (e.g., PDB: 1KZN for DNA gyrase B[1]). Remove water molecules (unless bridging), add polar hydrogens, and optimize the hydrogen bond network.
-
-
Grid Generation and Docking:
-
Procedure: Define the receptor grid around the known active site (e.g., the ATP binding pocket). Execute the docking algorithm (e.g., AutoDock Vina or Glide) using the prepared THC ligand.
-
Causality: Because the input ligand geometry is derived from empirical SCXRD data, the algorithm spends less computational time resolving internal steric clashes and more accurately calculates the free energy of binding (
). This leads to highly reliable predictions of hydrophobic interactions (e.g., with Val71 and Val167) and hydrogen bonding (e.g., with Asp73)[1].
-
Conclusion
The 2-substituted-6,7,8,9-tetrahydro-5H-carbazole scaffold remains a goldmine for therapeutic discovery. By strictly adhering to rigorous synthetic protocols, utilizing the self-validating mathematics of Single-Crystal X-Ray Diffraction, and applying this empirical data to in silico docking models, researchers can rationally design next-generation inhibitors with unprecedented precision.
References
- Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold ACS Omega URL
- American Journal of PharmTech Research (AJPHR)
- Royal Society of Chemistry (RSC)
- Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting tuberculosis Arkat USA URL
- Synthesis, structure, thermal and NLO properties of a novel organic 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)
Sources
Thermal Profiling and Stability Assessment of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7)
Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Molecular Architecture and Thermal Causality
The compound 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) represents a highly specific class of halogenated heterocyclic building blocks used in the synthesis of active pharmaceutical ingredients (APIs) and advanced optoelectronic materials[1]. Understanding its thermal behavior—specifically its melting point and degradation kinetics—is critical for downstream processing, formulation, and long-term storage.
The thermal stability of this molecule is governed by two competing structural features:
-
The Tetrahydrocarbazole Core: The partially saturated ring system introduces conformational flexibility compared to fully aromatic carbazoles. While fully aromatic carbazoles exhibit extreme thermal stability (often decomposing above 350 °C)[2][3], the saturated cyclohexyl ring in the tetrahydro derivative lowers the overall glass transition (
) and melting point ( ) due to reduced stacking efficiency. -
The Bromine Substituent: The heavy bromine atom at the 2-position significantly increases the molecular polarizability and enables intermolecular halogen bonding. This dense electron cloud increases the enthalpy of fusion (
), thereby elevating the melting point compared to the unhalogenated parent compound (1,2,3,4-tetrahydrocarbazole, which melts at ~119 °C).
Consequently, the empirical melting point of this compound is expected to fall within the 140 °C to 160 °C range, with thermal degradation initiating post-melting via dehydrobromination[3].
Melting Point Determination: The DSC Paradigm
While traditional capillary melting point apparatuses provide a rapid visual assessment, they are insufficient for rigorous pharmaceutical development. Capillary methods cannot detect polymorphic transitions, nor can they quantify the purity of the batch. Therefore, Differential Scanning Calorimetry (DSC) is the mandatory standard for this analysis, aligning with USP <891> Thermal Analysis guidelines[4][5].
DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature. By analyzing the endothermic melting peak, we can determine the exact extrapolated onset temperature (the true thermodynamic melting point) and calculate eutectic purity based on the Van 't Hoff equation[5].
Protocol: Self-Validating DSC Workflow
To ensure absolute trustworthiness, this protocol incorporates a self-validating system suitability check prior to analyzing the unknown sample.
Step 1: Instrument Calibration (System Suitability)
-
Action: Run a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g). -
Causality: Indium is chosen because its melting point perfectly brackets the expected thermal window of halogenated tetrahydrocarbazoles. If the Indium onset deviates by more than
°C, the temperature axis is out of calibration, invalidating any subsequent data.
Step 2: Sample Preparation
-
Action: Weigh exactly 3.0 to 5.0 mg of this compound into a standard aluminum pan and seal it hermetically using a sample press.
-
Causality: A hermetic seal prevents the premature sublimation of the compound or the escape of volatile trace impurities before the true melting point is reached, which would otherwise skew the endothermic baseline and broaden the peak[5].
Step 3: Thermal Method Execution
-
Action: Equilibrate at 25 °C. Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).
-
Causality: A 10 °C/min heating rate balances thermal resolution with sensitivity. Faster rates artificially shift the onset temperature higher due to thermal lag, while slower rates fail to generate a sufficient heat flow signal (
) for accurate enthalpy integration[6]. The nitrogen purge prevents oxidative degradation during the melting phase.
Caption: Workflow for DSC/TGA Thermal Analysis and Stability Profiling.
Thermal Stability and Degradation Kinetics (TGA-MS)
To establish the upper thermal limits for processing (e.g., hot-melt extrusion or high-temperature synthesis), we utilize Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) .
Carbazole derivatives are generally robust, but the presence of the saturated ring and the halogen substituent introduces specific vulnerabilities[2][7]. When subjected to extreme thermal stress (> 250 °C), this compound will undergo primary decomposition via the homolytic cleavage of the C-Br bond, resulting in the evolution of hydrogen bromide (HBr) gas. This is followed by the oxidative aromatization of the tetrahydro ring[3].
Protocol: TGA-MS Degradation Profiling
Step 1: Baseline Subtraction
-
Action: Run an empty alumina (
) crucible under the exact experimental conditions to generate a baseline. -
Causality: Buoyancy effects and changes in gas density at high temperatures cause apparent mass changes. Baseline subtraction isolates the true mass loss of the sample.
Step 2: Sample Analysis
-
Action: Load 10 mg of the compound into the alumina crucible. Heat from 25 °C to 600 °C at 10 °C/min under a Nitrogen atmosphere.
-
Causality: Alumina is used instead of platinum because platinum can catalyze unintended secondary reactions with halogenated evolved gases.
Step 3: MS Ion Tracking
-
Action: Monitor the evolved gases via the coupled MS, specifically tracking
80 and 82 (isotopes of HBr). -
Causality: Detecting a spike in
80/82 exactly at the onset of the first TGA mass-loss step definitively proves that dehydrobromination is the primary failure mechanism of the molecule.
Caption: Logical pathway of thermal degradation for this compound.
Regulatory Alignment: ICH Q1A(R2) Stability Matrix
Once the intrinsic thermal properties are mapped via DSC and TGA, the compound must be subjected to formal stability testing if it is to be utilized as an API intermediate. This is governed by the ICH Q1A(R2) guideline[8][9][10].
The purpose of this testing is not to melt or burn the compound, but to observe subtle chemical degradation (e.g., hydrolysis, oxidation) over extended periods under controlled environmental stress[11][12]. For a solid powder like this compound, the primary risk is moisture-induced degradation of the halogen bond over time.
Quantitative Data Summaries
The following tables synthesize the expected thermal parameters and the regulatory testing matrix required to fully validate the stability of this compound.
Table 1: Expected Thermal Parameters (DSC/TGA)
| Parameter | Analytical Method | Expected Range / Value | Mechanistic Significance |
| Melting Point ( | DSC (Onset Temp) | 140 °C – 160 °C | Indicates disruption of crystalline lattice and halogen bonding. |
| Enthalpy of Fusion ( | DSC (Peak Area) | 80 – 120 J/g | Quantifies the energy required to overcome intermolecular forces. |
| Decomposition Onset ( | TGA (5% Mass Loss) | > 250 °C | Marks the threshold of covalent bond cleavage (C-Br). |
| Primary Volatile | TGA-MS | HBr ( | Confirms dehydrobromination as the primary degradation route. |
Table 2: ICH Q1A(R2) Stability Testing Matrix for API Intermediates
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months (If accelerated fails) |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
(Note: Assays at each time point must include HPLC for chemical purity and DSC for physical form/polymorph stability).
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency, August 2003. Available at:[Link]
-
Netzsch Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals: Purity Determination According to USP <891>." Netzsch Blog, July 2020. Available at:[Link]
-
Ning, Z., et al. "High-Tg carbazole derivatives as a new class of aggregation-induced emission enhancement materials." Journal of Materials Chemistry, Royal Society of Chemistry, August 2010. Available at:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. High-Tg carbazole derivatives as a new class of aggregation-induced emission enhancement materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testinglab.com [testinglab.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. helago-sk.sk [helago-sk.sk]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. memmert.com [memmert.com]
- 12. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Note: Fischer Indole Synthesis Protocol for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Introduction & Scope
Tetrahydrocarbazoles are highly privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for antimicrobial, antipsychotic, and neuroprotective agents[1]. The target molecule, 2-bromo-6,7,8,9-tetrahydro-5H-carbazole , utilizes an alternative numbering convention where the nitrogen is designated as position 5. In standard IUPAC nomenclature (where the nitrogen is position 9), this exact structure is known as 7-bromo-1,2,3,4-tetrahydrocarbazole [2].
The Fischer Indole Synthesis (FIS) remains the premier, most robust methodology for constructing these fused cycloalkane-indole systems[1]. This application note provides a self-validating, highly regioselective protocol for synthesizing this specific brominated scaffold using 3-bromophenylhydrazine and cyclohexanone.
Mechanistic Rationale & Regioselectivity (Causality)
To achieve high yields and purity, it is critical to understand the thermodynamic and steric drivers of the FIS pathway:
-
Condensation & Tautomerization: The reaction is initiated by the acid-catalyzed condensation of 3-bromophenylhydrazine with cyclohexanone to form a phenylhydrazone intermediate. Mild Brønsted acidity (provided by glacial acetic acid) promotes the tautomerization of the hydrazone into its reactive ene-hydrazine (enamine) form[3].
-
Regiochemical Causality in the [3,3]-Sigmatropic Shift: The defining step of the FIS is the [3,3]-sigmatropic rearrangement. Because the starting hydrazine is meta-substituted (3-bromo), the C–C bond formation can theoretically occur at either the C2 or C6 position of the phenyl ring. However, steric hindrance at the C2 position (adjacent to the bulky bromine atom) strongly directs the rearrangement to the less hindered C6 position[4]. This steric steering is what exclusively yields the 7-bromo-1,2,3,4-tetrahydrocarbazole (this compound) regioisomer.
-
Aromatization: Subsequent rearomatization, intramolecular cyclization, and the irreversible elimination of ammonia yield the highly stable indole core.
Mechanistic Pathway Visualization
Mechanistic pathway of the Fischer Indole Synthesis for this compound.
Experimental Methodology
Reagents & Reaction Parameters
| Reagent / Parameter | Equivalents / Amount | Function | Rationale / Causality |
| 3-Bromophenylhydrazine HCl | 1.0 equiv (10 mmol) | Primary Substrate | Provides the meta-bromo aromatic ring and nitrogen source. The HCl salt ensures bench stability against oxidation. |
| Cyclohexanone | 1.1 equiv (11 mmol) | Carbonyl Reactant | A slight stoichiometric excess ensures complete consumption of the hydrazine, simplifying downstream purification. |
| Glacial Acetic Acid | 15 mL (~1.5 mL/mmol) | Solvent & Catalyst | Acts as a dual-purpose medium; provides mild Brønsted acidity to drive tautomerization without degrading intermediates[3]. |
| Reaction Temperature | 90–110 °C (Reflux) | Thermodynamic Driver | High thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic shift[4]. |
| Reaction Time | 2–4 hours | Temporal Control | Allows for complete conversion. Monitored via TLC to prevent the formation of degradation byproducts. |
Step-by-Step Protocol
Step 1: Hydrazone Condensation (In-situ)
-
In a thoroughly dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 3-bromophenylhydrazine hydrochloride (2.23 g, 10.0 mmol) in 15 mL of glacial acetic acid.
-
Causality: The hydrochloride salt is utilized because free arylhydrazines are prone to rapid air oxidation. Glacial acetic acid buffers the release of the free hydrazine base while acting as the reaction solvent[3].
-
Add cyclohexanone (1.14 mL, 1.08 g, 11.0 mmol) dropwise over 5 minutes at room temperature.
-
Self-Validation: The suspension will gradually dissolve, and the solution will turn yellow/orange, indicating the exothermic formation of the phenylhydrazone intermediate. A quick TLC (Hexanes/EtOAc 8:2) should show the disappearance of the polar hydrazine baseline spot.
Step 2: Thermal [3,3]-Sigmatropic Rearrangement
-
Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating mantle.
-
Heat the reaction mixture to a gentle reflux (internal temperature ~100–110 °C) with continuous stirring for 2 to 4 hours.
-
Causality: The critical [3,3]-sigmatropic rearrangement of the enamine tautomer has a high activation energy. Refluxing in acetic acid provides the exact thermodynamic conditions required to break the N–N bond and form the new C–C bond[1].
Step 3: Work-up and Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold distilled water.
-
Causality: The target tetrahydrocarbazole is highly hydrophobic. Quenching the acetic acid solution in ice water dramatically decreases the product's solubility, driving its precipitation while keeping hydrophilic byproducts (like ammonium acetate) in solution[3].
-
Self-Validation: A distinct solid precipitate should form immediately. If the product "oils out" (forms a biphasic oily layer), scratching the inside of the beaker with a glass rod or adding 1–2 mL of cold ethanol will provide nucleation sites to induce crystallization.
-
Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid.
Step 4: Purification
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot aqueous ethanol (or methanol).
-
Causality: Recrystallization exploits the differential solubility of the target carbazole and trace colored byproducts, yielding high-purity crystals suitable for downstream biological or synthetic applications.
-
Dry the purified solid in a vacuum desiccator over anhydrous silica gel.
Troubleshooting & Quality Control
-
Issue: Reaction mixture turns excessively dark/black.
-
Cause: Overheating or exposure to oxygen causing hydrazine decomposition.
-
Solution: Degas the acetic acid with nitrogen prior to the reaction and strictly control the oil bath temperature to avoid exceeding 110 °C.
-
-
Issue: Incomplete conversion (significant hydrazone remains visible on TLC).
-
Cause: Insufficient acid catalysis or low temperature.
-
Solution: Ensure the acetic acid is strictly glacial (anhydrous). The presence of water can hydrolyze the hydrazone and stall the sigmatropic shift[4].
-
References
1.[3] Title: Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors. Source: Benchchem. URL: 2.[2] Title: Product Class 15: Carbazoles. Source: Thieme E-Books. URL: 3.[1] Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Source: World Journal of Advanced Research and Reviews. URL: [Link] 4.[4] Title: Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Source: Synthetic Communications. URL: [Link]
Sources
Scalable synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole from cyclohexanone
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7). The guide prioritizes reproducibility, safety, and scale-up feasibility, moving beyond basic academic descriptions to provide industrial-grade process insights.
Part 1: Introduction & Retrosynthetic Logic
The target molecule, This compound , is a critical tricyclic intermediate used in the synthesis of prostaglandin D2 receptor antagonists (e.g., Ramatroban) and various CNS-active agents. Its synthesis relies on the Fischer Indole Cyclization , a powerful method for constructing the indole core from aryl hydrazines and ketones.
Chemical Logic & Regioselectivity: The synthesis utilizes 4-Bromophenylhydrazine hydrochloride and Cyclohexanone .
-
Regiocontrol: The use of a para-substituted hydrazine (4-bromo) is chemically deterministic. Because the para position is blocked, the [3,3]-sigmatropic rearrangement can only occur at the ortho positions, which are equivalent. This eliminates the formation of regioisomers, a common issue when using meta-substituted hydrazines (e.g., 3-bromophenylhydrazine), which would yield a difficult-to-separate mixture of 5- and 7-bromo isomers (tetrahydrocarbazole numbering).
-
Nomenclature Note: While IUPAC numbering can vary (sometimes referred to as 6-bromo-2,3,4,9-tetrahydro-1H-carbazole), the connectivity defined by CAS 78863-99-7 corresponds to the product of 4-bromophenylhydrazine.
Part 2: Reaction Scheme & Mechanism
The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by acid-catalyzed tautomerization to an ene-hydrazine, a [3,3]-sigmatropic shift, and final cyclization with loss of ammonia.
Caption: Mechanistic pathway of the Fischer Indole Synthesis for this compound.
Part 3: Detailed Experimental Protocol
This protocol is optimized for a 50 mmol scale but is linear and scalable to kilogram quantities with appropriate heat transfer management.
Materials & Equipment
| Component | Specification | Quantity (50 mmol scale) | Role |
| 4-Bromophenylhydrazine HCl | >98% Purity | 11.18 g (50.0 mmol) | Limiting Reagent |
| Cyclohexanone | >99%, distilled if yellow | 5.40 g (5.7 mL, 55.0 mmol) | Reagent (1.1 equiv) |
| Glacial Acetic Acid | ACS Reagent | 50 - 75 mL | Solvent & Catalyst |
| Ethanol (Optional) | Absolute | For recrystallization | Purification Solvent |
Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF).
-
Reflux condenser with drying tube (CaCl₂).
-
Mechanical stirrer (preferred over magnetic for slurry handling).
-
Temperature probe/thermometer.
Step-by-Step Procedure
Step 1: Hydrazone Formation & Cyclization (One-Pot)
-
Setup: Charge the 250 mL RBF with 11.18 g of 4-Bromophenylhydrazine HCl and 50 mL of Glacial Acetic Acid .
-
Addition: Begin stirring (slurry formation). Add 5.7 mL of Cyclohexanone dropwise over 5–10 minutes at room temperature.
-
Observation: The mixture may warm slightly (exothermic hydrazone formation). The solid hydrazine salt will gradually dissolve or change appearance as the hydrazone forms.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) .
-
Critical Control Point: The Fischer cyclization is exothermic . As the temperature approaches 90°C, monitor closely. If the reaction becomes too vigorous, temporarily remove the heat source.
-
Maintain reflux for 2 hours . The solution typically turns dark brown/reddish.
-
-
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting hydrazine spot (polar, near baseline) should disappear, and a new non-polar fluorescent spot (Rf ~0.6) should appear.
Step 2: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature (20–25°C).
-
Precipitation: Slowly pour the dark reaction mixture into 250 mL of ice-cold water with vigorous stirring. The product will precipitate as a tan/brown solid.
-
Note: If the product oils out, scratch the flask sides with a glass rod or add a seed crystal to induce solidification. Stir for 30 minutes to ensure complete precipitation.
-
-
Filtration: Collect the solid by vacuum filtration on a Büchner funnel.
-
Washing: Wash the filter cake with:
-
3 x 50 mL Water (to remove acetic acid and NH₄Cl).
-
1 x 20 mL cold Ethanol (to remove colored impurities).
-
Step 3: Purification
-
Recrystallization: Transfer the crude solid to a clean flask. Add minimal boiling Ethanol (approx. 5-10 mL per gram of crude).
-
If insolubles remain, filter hot.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.
-
Final Isolation: Filter the off-white to pale yellow needles. Dry in a vacuum oven at 50°C for 6 hours.
Expected Results & Specifications
| Parameter | Specification |
| Yield | 75% – 85% (approx. 9.4 – 10.6 g) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 134 – 136°C (Lit. value check required) |
| 1H NMR (CDCl3) | δ 8.1 (br s, 1H, NH), 7.55 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 2.70 (m, 4H), 1.90 (m, 4H). |
Part 4: Process Flow & Scale-Up Logic
Caption: Operational workflow for the synthesis and isolation of the target carbazole.
Part 5: Critical Process Parameters (CPP) & Safety
-
Exotherm Management (Scale-Up):
-
On a >100g scale, the Fischer cyclization can generate significant heat and ammonia gas.
-
Protocol Adjustment: Do not add all cyclohexanone at once. Heat the hydrazine/acid mixture to 60°C, then dose cyclohexanone slowly to control the exotherm and ammonia evolution rate.
-
-
Solvent Choice:
-
Acetic Acid: Best for yield and ease of operation (product precipitates upon water addition).
-
Ethanol/H₂SO₄: Alternative if acetic acid removal is problematic, but often leads to "oiling out" and lower purity.
-
-
Safety Profile:
-
Hydrazines: Known genotoxins. Handle in a fume hood with double gloving. Destroy excess hydrazine in waste streams using bleach (hypochlorite).
-
Acetic Acid: Corrosive. Use acid-resistant seals on reactors.
-
References
-
Beheshtiha, Y. S., et al. (2011).[1] "Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis." Gazi University Journal of Science, 24(4), 709-714.[1] (Confirming synthesis of this compound from 4-bromophenylhydrazine).
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).
-
Rogers, C. U., & Corson, B. B. (1950).[2] "1,2,3,4-Tetrahydrocarbazole".[2][3][4] Organic Syntheses, 30, 90. (Standard protocol foundation).
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
[1]
Executive Summary & Strategic Importance
The 6,7,8,9-tetrahydro-5H-carbazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various serotonin receptor agonists (e.g., Frovatriptan), anti-Alzheimer’s agents, and antimicrobial compounds. Functionalization at the 2-position of the aromatic ring is critical for tuning biological activity, particularly for extending the pharmacophore into specific receptor pockets.
This guide details the Suzuki-Miyaura cross-coupling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole . Unlike simple aryl bromides, this substrate presents specific challenges:
-
Free NH Functionality: The acidic proton at the N-5 position (
in DMSO) can interfere with base-sensitive catalytic cycles or lead to N-arylation side reactions if conditions are not controlled.[1] -
Solubility: The tricyclic nature creates solubility issues in standard non-polar solvents, necessitating polar aprotic mixtures.
-
Catalyst Poisoning: The nitrogen lone pair, though part of the aromatic system, can competitively coordinate to palladium species if the catalyst ligand is not sufficiently bulky or bidentate.
This protocol establishes a Pd(dppf)Cl₂-mediated system as the "Gold Standard" for this transformation, ensuring high yields (>85%) and reproducibility.
Retrosynthetic Analysis & Reaction Design
The objective is the formation of a
The Chemical Equation
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step which is facilitated by the electron-withdrawing nature of the bromine, and the Transmetallation step which requires base activation of the boronic acid.
Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-tetrahydrocarbazole. The Pd(dppf) ligand system is chosen to stabilize the Pd(II) intermediate and prevent N-coordination.[1]
Optimization of Reaction Conditions
To determine the optimal conditions, we evaluated catalyst systems and bases.[2] The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) proved superior to monodentate triphenylphosphine (
Table 1: Screening of Reaction Parameters
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%)* | Notes |
| 1 | Toluene/EtOH/H2O | 90 | 65 | Significant homocoupling observed.[1] | |||
| 2 | SPhos | Dioxane/H2O | 100 | 78 | Good, but catalyst is expensive.[1] | ||
| 3 | dppf | Dioxane/H2O (4:1) | 90 | 92 | Optimal.[1] Clean conversion. | ||
| 4 | dppf | DMF | 100 | 88 | Difficult workup (DMF removal). | ||
| 5 | XPhos | THF/H2O | 70 | 82 | Good for sterically hindered boronic acids.[1] |
*Isolated yields after column chromatography.
Why Dioxane/Water?
The 4:1 Dioxane/Water mixture provides excellent solubility for the organic substrate (THCz) while dissolving the inorganic base (
Detailed Experimental Protocol (The "Gold Standard")
This protocol is designed for a 1.0 mmol scale reaction. It is scalable to 10-20 mmol with minimal modification.
Reagents & Materials
-
Substrate: this compound (250 mg, 1.0 mmol).
-
Catalyst:
complex (41 mg, 0.05 mmol, 5 mol%).[1] -
Base: Potassium Carbonate (
) (276 mg, 2.0 mmol).[1] -
Solvent: 1,4-Dioxane (8 mL, anhydrous) and Distilled Water (2 mL).
-
Inert Gas: Argon or Nitrogen (High Purity).[1]
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a 25 mL round-bottom flask or a Schlenk tube with a magnetic stir bar.
-
Add This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv).[1] -
Crucial: Do not add the catalyst yet.
-
Add 1,4-Dioxane (8 mL) and Water (2 mL).
Step 2: Degassing (The "Freeze-Pump-Thaw" Alternative) Oxygen is the enemy of Palladium(0).[1]
-
Submerge the delivery needle of an Argon line directly into the solvent mixture.
-
Bubble Argon vigorously for 15 minutes while stirring.
-
Why? This displaces dissolved oxygen that would otherwise oxidize the phosphine ligands and deactivate the catalyst.
Step 3: Catalyst Addition & Reaction
-
Remove the needle. Add the
catalyst quickly.[1][2] -
Immediately seal the flask with a septum or cap. Purge the headspace with Argon for 1 minute.
-
Place the vessel in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 RPM) for 4–12 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The starting bromide (
) should disappear; a fluorescent blue/purple spot (product) will appear.[1]
-
Step 4: Workup & Purification [1]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL) .
-
Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).[1]
-
Combine organic layers and wash with Brine (20 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Note: The product is often a crystalline solid.
-
Experimental Workflow Diagram
This visual guide ensures the operator follows the critical sequence of "Degas -> Catalyst -> Heat".
Caption: Figure 2. Operational workflow for the Suzuki coupling. Note that catalyst addition occurs AFTER degassing to maximize activity.
Troubleshooting & Mechanistic Insights
Low Conversion
-
Cause: Oxygen poisoning or inactive catalyst.
-
Solution: Ensure rigorous degassing. Switch to a fresh batch of catalyst. If the substrate is sterically hindered (e.g., ortho-substituted boronic acid), switch to Pd(XPhos) G2 or increase temperature to 110°C in Toluene/Water.[1]
Protodeboronation
-
Symptom: Formation of the non-coupled arene (Ar-H) from the boronic acid.[1]
-
Cause: High temperature with electron-rich heterocyclic boronic acids.
-
Solution: Use Boronic Esters (Pinacol esters) instead of acids, or switch to anhydrous conditions (DMF/Cs2CO3).[1]
N-Arylation (Side Reaction)[1]
-
Symptom: Product mass + Ar group, but incorrect NMR splitting (N-substituted).
-
Mechanism: The free NH of the carbazole can undergo Buchwald-Hartwig coupling.
-
Control: The use of Weak Bases (
) and Non-polar Solvents (Dioxane) minimizes deprotonation of the carbazole NH ( ), favoring the Suzuki cycle over N-arylation.[1] Strong bases like NaOtBu must be avoided.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Retrieved from
-
National Institutes of Health (NIH). (2014).[1] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from
-
Beilstein Journals. (2021). Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring. Retrieved from [1]
-
Semantic Scholar. (2008).[1] Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from
-
Myers, A. G. (2008).[1] The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Retrieved from
-
Fisher Scientific. (2023).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from
Using 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole in Medicinal Chemistry
Executive Summary
This compound is a high-value halogenated heterocyclic intermediate serving as a critical scaffold in the synthesis of tetrahydrocarbazole (THC) derivatives.[1] While the 3-substituted THC core is widely recognized in established therapeutics like Ramatroban (anti-allergic/thromboxane antagonist) and Frovatriptan (anti-migraine), the 2-bromo isomer offers a distinct vector for Structure-Activity Relationship (SAR) exploration.[1]
This guide details the protocols for leveraging this intermediate to access novel chemical space. By utilizing the orthogonal reactivity of the C2-Bromine (electrophilic cross-coupling) and the N5-Indole nitrogen (nucleophilic alkylation), researchers can rapidly generate diverse libraries of bioactive compounds targeting GPCRs, kinase inhibition, and antiviral pathways.[2]
Chemical Context & Scaffold Analysis
The tetrahydrocarbazole framework is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the indole core of tryptophan while offering enhanced lipophilicity and metabolic stability via the saturated cyclohexane ring.
Structural Versatility:
-
Site A (C-Br, Position 2): The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Modification here alters the electronic landscape of the benzene ring and extends the molecule into new hydrophobic pockets of the target protein.[2]
-
Site B (N-H, Position 5): The nucleophilic handle. Functionalization here (e.g., acetic/propanoic acid chains) is critical for receptor binding affinity (as seen in Ramatroban) and solubility modulation.[1]
-
Site C (Saturated Ring): susceptible to oxidation to fully aromatic carbazoles or further functionalization (e.g., ketone introduction), though this guide focuses on the stable tetrahydro- form.
Figure 1: Orthogonal functionalization pathways for the 2-bromo-THC scaffold.
Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)
Objective: To introduce an aryl or heteroaryl moiety at the 2-position, creating a biaryl system common in kinase inhibitors.
Mechanistic Insight: The electron-rich nature of the indole ring can sometimes poison Pd catalysts.[1] Therefore, using a phosphine ligand with a wide bite angle (like XPhos or SPhos) or a robust precatalyst system is recommended over standard Pd(PPh3)4 to ensure high turnover numbers (TON).[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) or Pd2(dba)3/XPhos[1]
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the 2-bromo substrate, aryl boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.[2]
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor conversion via HPLC or TLC (Eluent: Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na2SO4.[1][]
-
Purification: Flash column chromatography (Silica gel).
Data Validation (Expected):
-
1H NMR: Disappearance of the specific C2-H signal; appearance of new aromatic protons from the coupling partner.
Protocol B: N-Alkylation (Indole Nitrogen Functionalization)
Objective: To attach a carboxylic acid side chain (via ester intermediate), mimicking the pharmacophore of Ramatroban-class antagonists.
Mechanistic Insight: The indole nitrogen (pKa ~17) requires a strong base for deprotonation.[1] However, the tetrahydrocarbazole nitrogen is slightly more nucleophilic than a standard indole due to the electron-donating alkyl ring. Control of temperature is vital to prevent C-alkylation (a common side reaction).[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Ethyl bromoacetate or Methyl 3-bromopropionate (1.1 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Deprotonation: Dissolve the substrate in anhydrous DMF at 0°C under N2. Carefully add NaH portion-wise.
-
Observation: Evolution of H2 gas.[1] Stir at 0°C for 30 mins until gas evolution ceases and the solution turns clear/yellow.
-
-
Addition: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Carefully quench with saturated NH4Cl solution (exothermic).
-
Extraction: Extract with EtOAc (3x). Crucial: Wash the combined organic phase extensively with water (5x) to remove DMF, which can interfere with crystallization.
-
Purification: Recrystallization from Ethanol/Water often yields high-purity product without chromatography.[1]
Quantitative Data Summary
| Parameter | Protocol A (Suzuki) | Protocol B (N-Alkylation) |
| Primary Challenge | Protodeboronation of partner | C-alkylation side products |
| Optimal Temp | 85°C | 0°C |
| Typical Yield | 75–92% | 85–95% |
| Key QC Marker | 1H NMR (Aromatic region) | 1H NMR (N-CH2 shift ~4.5 ppm) |
| Green Alternative | Ethanol/Water solvent | K2CO3/Acetone (milder base) |
Experimental Workflow Diagram
The following diagram illustrates the integrated workflow for generating a library of 2-functionalized tetrahydrocarbazoles using the protocols described above.
Figure 2: Integrated synthetic workflow for library generation.
Safety & Handling
-
Brominated Compounds: Generally act as alkylating/arylating agents.[1] Handle in a fume hood.
-
Palladium Catalysts: Heavy metal waste must be segregated.[1]
-
Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] Use dry glassware and inert atmosphere.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Tetrahydrocarbazole as a Pharmaceutical Scaffold (Ramatroban Context)
-
Synthesis of Functionalized Carbazoles
-
Properties of this compound
Sources
- 1. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1634864A2 - Novel methanoazulenofurans and methanoazulenone compounds and uses of these compounds as fragrance materials - Google Patents [patents.google.com]
- 4. sulfanilamide, 63-74-1 [thegoodscentscompany.com]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
Application Note: Synthesis of Ramatroban Analogs via 2-Bromo-Tetrahydrocarbazole Precursors
Abstract & Clinical Context
Ramatroban (BAY u 3405) is a dual antagonist of the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). While originally developed for allergic rhinitis and asthma, recent clinical interest has surged due to its potential in modulating thrombo-inflammation (e.g., in COVID-19 pathology) and fibrotic diseases.
The development of Ramatroban analogs focuses on decoupling these two activities to improve selectivity. A critical synthetic strategy involves functionalizing the 1,2,3,4-tetrahydrocarbazole core.[1][2][3] This guide details a divergent synthetic protocol using 2-bromo-1,2,3,4-tetrahydrocarbazole (specifically the 2-bromo-3-oxo intermediate) as a versatile electrophilic handle. This precursor allows for the introduction of diverse nucleophiles (aryl, alkyl, thio-aryl) at the C2 position, proximal to the sulfonamide pharmacophore, to modulate potency and metabolic stability.
Strategic Synthetic Logic
The standard synthesis of Ramatroban involves a Fischer Indole cyclization followed by reductive amination at the C3 position. However, to generate C2-functionalized analogs , we introduce a regiospecific bromination step.
Why use the 2-Bromo Precursor?
-
Proximity to Binding Site: The C2 position is adjacent to the C3-sulfonamide (the primary pharmacophore). Substituents here can sterically influence the sulfonamide conformation or engage in additional hydrophobic interactions within the CRTH2 binding pocket.
-
Divergent Synthesis: The bromo-ketone intermediate serves as a "common ancestor" for a library of analogs via nucleophilic displacement or palladium-catalyzed cross-coupling (Suzuki/Buchwald) before the final reductive amination.
Pathway Visualization
The following diagram outlines the workflow from the Fischer Indole core to the final Ramatroban analog library.
Caption: Divergent synthesis of Ramatroban analogs utilizing the 2-bromo-3-oxo-tetrahydrocarbazole intermediate for C2-library generation.
Detailed Experimental Protocols
Phase 1: Synthesis of the Core & 2-Bromo Precursor
This phase constructs the tetrahydrocarbazole skeleton and installs the reactive bromine handle.
Step 1: Fischer Indole Cyclization
-
Reagents: 1,4-cyclohexanedione monoethylene acetal (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Protocol:
-
Dissolve phenylhydrazine in glacial acetic acid (5 vol).
-
Add 1,4-cyclohexanedione monoethylene acetal dropwise at room temperature.
-
Heat to reflux (110°C) for 2 hours. The acetal hydrolyzes in situ, and the resulting ketone undergoes cyclization.
-
Workup: Cool to RT. Pour into ice water. The precipitate is filtered, washed with water, and dried.[4]
-
Product: 1,2,3,4-tetrahydrocarbazol-3-one.
-
Step 2: Regioselective Bromination (The Key Precursor)
-
Objective: To synthesize 2-bromo-1,2,3,4-tetrahydrocarbazol-3-one .
-
Critical Insight: Direct bromination with Br2 can lead to over-bromination or aromatic substitution. Using Phenyltrimethylammonium tribromide (PTT) ensures mono-bromination at the alpha-position (C2) of the ketone.
-
Protocol:
-
Dissolve 1,2,3,4-tetrahydrocarbazol-3-one (10 mmol) in anhydrous THF (50 mL).
-
Cool to 0°C under Nitrogen.
-
Add PTT (10.5 mmol) portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 2 hours. Monitor by TLC (formation of a less polar spot).
-
Quench: Add saturated NaHCO3 solution. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Validation: 1H NMR should show a diagnostic multiplet/doublet of doublets at ~4.5-4.8 ppm (CH-Br) and loss of one alpha-proton signal.
-
Phase 2: Analog Generation (Displacement/Coupling)
This step differentiates the "Analog" from the parent drug.
-
Option A: Nucleophilic Displacement (e.g., C2-Thioarylation)
-
React the 2-bromo precursor with thiophenols or amines in DMF with K2CO3. This introduces lipophilic bulk at C2.
-
-
Option B: Cross-Coupling
-
Use Suzuki conditions (Arylboronic acid, Pd(dppf)Cl2, Cs2CO3, Dioxane/Water) to install an aryl group at C2. Note: This requires careful control to avoid aromatization of the ring.
-
Phase 3: Assembly of Ramatroban Functionality
Once the C2 position is modified, the core Ramatroban pharmacophores (C3-sulfonamide and N9-propanoic acid) are installed.
Step 3: Stereoselective Reductive Amination
-
Reagents: C2-Modified Ketone, Ammonium Acetate (excess), NaBH3CN (Sodium cyanoborohydride).
-
Protocol:
-
Dissolve ketone in MeOH. Add NH4OAc (10 eq). Stir for 1 hour to form the imine.
-
Add NaBH3CN (1.5 eq) and stir at RT for 12 hours.
-
Note: This yields the racemic amine. For Ramatroban (3R), resolution with L-tartaric acid or Chiral HPLC is required later, or use an asymmetric transaminase (enzymatic route) if available.
-
Step 4: Sulfonylation
-
Reagents: 4-fluorobenzenesulfonyl chloride, Triethylamine (TEA), DCM.
-
Protocol:
-
Suspend the amine hydrochloride in DCM. Add TEA (3 eq).
-
Cool to 0°C. Add sulfonyl chloride (1.1 eq) dropwise.
-
Stir 4 hours. Wash with 1N HCl and Brine.
-
Step 5: N-Alkylation (Final Step)
-
Reagents: Methyl acrylate (or Ethyl bromoacetate followed by homologation), Triton B (Catalyst) or NaH.
-
Protocol:
Analytical Validation & Quality Control
Data Summary Table: Key Intermediate Specifications
| Compound | Appearance | Key 1H NMR Signal (CDCl3) | Mass Spec (ESI+) |
| Core Ketone | Beige Solid | [M+H]+ 186.1 | |
| 2-Bromo Precursor | Yellow Solid | [M+H]+ 264.0 / 266.0 | |
| Ramatroban Analog | White Solid | [M+H]+ varies |
Troubleshooting Guide
-
Issue: Aromatization of the cyclohexene ring during bromination.
-
Fix: Ensure temperature does not exceed 0°C during PTT addition. Avoid excess base.
-
-
Issue: Poor yield in N-alkylation (Step 5).
-
Fix: The sulfonamide NH is acidic. Use NaH in DMF if Triton B/Acrylate Michael addition is sluggish.
-
-
Issue: Racemization.
-
Fix: If using chiral starting materials, avoid strong bases at high temps. Verify ee% using Chiralpak AD-H column (Hexane/IPA mobile phase).
-
References
-
Original Synthesis: Rosentreter, U., et al. (1989). Synthesis and absolute configuration of the thromboxane antagonist ramatroban. Arzneimittel-Forschung, 39(12), 1519-1521. Link
-
Ramatroban Pharmacology: Ishizuka, T., et al. (2004). Ramatroban (BAY u 3405): A novel dual antagonist of TXA2 receptor and CRTH2. Cardiovascular Drug Reviews, 22(2), 71-90. Link
-
Analog Synthesis (Athersys): Robarge, M. J., et al. (2005).[6] Isosteric ramatroban analogs: selective and potent CRTH-2 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(6), 1749-1753.[7] Link
-
Tetrahydrocarbazole Bromination: Guhanathan, S., et al. (2018). Synthesis of 2,7-dibromo tetrahydrocarbazole. World Journal of Pharmaceutical Research, 7(8), 291-305. Link
-
General Fischer Indole Protocols: Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[1][2][3][4][8][9][10][11][12] Organic Syntheses, 30, 90. Link
Sources
- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Isosteric ramatroban analogs: selective and potent CRTH-2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 12. wjarr.com [wjarr.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-Tetrahydrocarbazole
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the tetrahydrocarbazole (THC) scaffold.
Executive Summary & Structural Scope
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Ramatroban (thromboxane antagonist) and Frovatriptan (5-HT receptor agonist).
CRITICAL NOMENCLATURE ALERT: Before proceeding, the researcher must verify the position of the bromine atom, as "2-bromo" is often used ambiguously in literature:
-
IUPAC Designation (Aliphatic): 2-bromo-1,2,3,4-tetrahydrocarbazole . The bromine is located on the cyclohexane ring (sp³ carbon). This is a secondary alkyl bromide and requires specialized "Greg Fu" conditions to prevent
-hydride elimination. -
Medicinal Chemistry Designation (Aromatic): Often refers to 6-bromo-1,2,3,4-tetrahydrocarbazole (analogous to the 2-position of the fully aromatic carbazole). The bromine is on the benzene ring (sp² carbon). This is an aryl bromide and follows standard Suzuki/Buchwald protocols.
This guide provides distinct protocols for BOTH scenarios to ensure complete coverage.
Strategic Analysis: Reactivity & Challenges
The Aromatization Risk
The cyclohexene ring of THC is prone to oxidation (dehydrogenation) to form fully aromatic carbazole, especially under high heat or in the presence of Pd/C.
-
Mitigation: Use inert atmospheres (Ar/N₂) rigorously. Avoid nitrobenzene or other oxidants. Keep reaction times <12 hours where possible.
The N-H Acidic Proton
The indole N-H (pKa ~17) can be deprotonated by strong bases (NaOtBu, KHMDS), potentially poisoning the catalyst or leading to competing N-arylation.
-
Strategy: For Suzuki couplings, use milder bases (K₂CO₃, K₃PO₄). For Buchwald couplings, consider protecting the nitrogen (e.g., Boc, Benzyl) if yields are low, though modern catalysts (e.g., BrettPhos) often tolerate free N-H.
Visualizing the Reaction Pathways
The following diagram outlines the divergent pathways based on the bromine position.
Figure 1: Divergent catalytic strategies based on the hybridization of the carbon-bromine bond.
Protocol A: Aryl Cross-Coupling (The "Drug Scaffold" Standard)
Applicable for: 6-bromo-1,2,3,4-tetrahydrocarbazole (and 5-, 7-, 8- isomers).
Suzuki-Miyaura Coupling (C-C Bond)
This protocol is optimized for high tolerance of the free N-H group and prevention of aromatization.
Reagents:
-
Substrate: 6-bromo-THC (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) – Chosen for stability and resistance to oxidation.
-
Base: K₂CO₃ (2 M aq. solution, 3.0 equiv)
Step-by-Step Protocol:
-
Setup: Charge a microwave vial or Schlenk flask with 6-bromo-THC, boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Seal and purge with Argon for 5 minutes (vacuum/backfill x3). Critical: Oxygen promotes aromatization.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat to 85°C for 4–6 hours. (Monitor by LCMS; avoid overnight heating to minimize carbazole formation).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Buchwald-Hartwig Amination (C-N Bond)
Note: If the free N-H interferes, protect with Boc first.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4 mol%). XPhos is excellent for preventing catalyst poisoning by the indole nitrogen.
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (weak base preferred if substrate is sensitive).
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Protocol B: Aliphatic Cross-Coupling (The "True" 2-Bromo)
Applicable for: 2-bromo-1,2,3,4-tetrahydrocarbazole (Secondary Alkyl Bromide).
Challenge: Secondary alkyl bromides undergo rapid
Step-by-Step Protocol:
-
Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (5 mol%) and PCy₃ (tricyclohexylphosphine, 10 mol%) or Pd(P(tBu)₃)₂ .
-
Reaction Assembly: Add 2-bromo-THC (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent: Add Toluene/Water (20:1 ratio). The trace water is crucial for the boronic acid activation.
-
Conditions: Stir vigorously at Room Temperature or mild heat (40°C). Do not overheat (>60°C) as this accelerates elimination.
-
Time: These reactions are slower; run for 12–24 hours.
Optimization & Troubleshooting Workflow
Use this decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for common failure modes in THC coupling.
Data Summary Table
| Variable | Protocol A (Aryl/6-Br) | Protocol B (Alkyl/2-Br) |
| Primary Challenge | Oxidation to Carbazole | |
| Preferred Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ / PCy₃ |
| Ligand Class | Bidentate (dppf) or Biaryl (XPhos) | Bulky Alkyl Phosphine |
| Temperature | 80–100°C | 25–50°C |
| Base | K₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ |
| Atmosphere | Argon (Standard) | Argon (Strict Glovebox preferred) |
References
-
BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." (Applicable analog chemistry).
-
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010.
-
Vertex AI Search. "Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization." PubMed/PMC.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
Organic Chemistry Portal. "Suzuki Coupling of Alkyl Halides." (Reference for Protocol B conditions).
Sources
Application Notes & Protocols: Strategic Synthesis of Carbazole-Based Alkaloids from 2-Bromo-1,2,3,4-tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole alkaloids represent a critical class of natural and synthetic compounds with a wide array of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[1][2] This document provides a detailed guide for the strategic synthesis of diverse carbazole-based alkaloids utilizing 2-bromo-1,2,3,4-tetrahydrocarbazole as a versatile and pivotal intermediate. We will explore the rationale behind modern synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions, and provide robust, step-by-step protocols for key transformations. This guide is designed to empower researchers to move beyond established procedures and rationally design synthetic routes to novel carbazole derivatives.
Introduction: The Strategic Importance of 2-Bromo-1,2,3,4-tetrahydrocarbazole
The 1,2,3,4-tetrahydrocarbazole (THCz) core is a prominent structural motif in numerous biologically active natural products.[3][4] The strategic introduction of a bromine atom at the C-2 position of the THCz scaffold creates a highly valuable synthetic intermediate. This "handle" allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through powerful and versatile palladium-catalyzed cross-coupling reactions.[5][6][7] This approach offers a modular and efficient pathway to a diverse library of carbazole alkaloids, which can be further modified by the final-step aromatization of the tetrahydro-ring system.
The overall synthetic strategy is a multi-stage process that provides multiple points for diversification.
Caption: Overall synthetic workflow.
Synthesis of the Key Intermediate: 2-Bromo-1,2,3,4-tetrahydrocarbazole
The foundational step is the reliable synthesis of the tetrahydrocarbazole scaffold, most commonly achieved via the Fischer indole synthesis.[3][8][9] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by a[6][6]-sigmatropic rearrangement.[3]
Protocol 2.1: Synthesis of 1,2,3,4-tetrahydrocarbazole (THCz)
This protocol is adapted from established literature procedures.[10][11]
Materials:
-
Cyclohexanone (98 g, 1.0 mol)
-
Phenylhydrazine (108 g, 1.0 mol)
-
Glacial Acetic Acid (360 g)
-
Methanol
-
Deionized Water
Procedure:
-
To a 1-L three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add cyclohexanone and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add phenylhydrazine via the dropping funnel over a period of 1 hour.
-
Continue refluxing for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5-L beaker and stir manually as it cools and solidifies.
-
Cool the solid mass to approximately 5°C in an ice bath and collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with 100 mL of cold water and 100 mL of cold 75% ethanol.
-
Air-dry the crude product overnight.
-
Recrystallize the crude solid from methanol to yield pure 1,2,3,4-tetrahydrocarbazole. Expected yield: 76–85%.[11]
Protocol 2.2: Bromination of THCz
The subsequent bromination at the C-2 position is a critical step for installing the reactive handle.
Materials:
-
1,2,3,4-tetrahydrocarbazole (17.1 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)
-
Carbon Tetrachloride (or a suitable alternative solvent like Dichloromethane)
-
Benzoyl Peroxide (catalytic amount)
Procedure:
-
Dissolve THCz in the chosen solvent in a round-bottomed flask.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-bromo-1,2,3,4-tetrahydrocarbazole.
Core Functionalization via Palladium-Catalyzed Cross-Coupling
With the 2-bromo-THCz intermediate in hand, the door is open to a vast array of structural diversification. Palladium-catalyzed cross-coupling reactions are the tools of choice for their high efficiency, functional group tolerance, and well-understood mechanisms.[1][6][7][12]
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling an aryl halide with an amine.[13] This reaction is central to synthesizing alkaloids containing amino-substituted carbazole cores or for linking nitrogen-containing heterocyclic moieties.
Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium center and promote the reductive elimination step.[14][15]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-THCz (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
XPhos (2-10 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5-2.5 equiv)[16]
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the 2-Bromo-THCz and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture at 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-substituted-2-amino-THCz derivative.
| Catalyst System | Base | Typical Temperature | Nucleophile Scope | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | 90-110 °C | Primary/Secondary Aliphatic & Aromatic Amines | [15] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 100 °C | Anilines, Heterocyclic Amines | [17] |
| Pd precatalyst / tBuBrettPhos | LHMDS | Room Temp - 80 °C | Unprotected Heterocyclic Amines | [16] |
Table 1: Recommended conditions for Buchwald-Hartwig amination.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron species.[5][18][19] This is the premier method for introducing aryl, heteroaryl, or vinyl groups onto the THCz scaffold, which is a common feature in many complex carbazole alkaloids.
Mechanism Rationale: Similar to the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of 2-bromo-THCz to a Pd(0) species. The crucial next step is transmetalation, where the organic group from the boron atom is transferred to the palladium center, facilitated by a base. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[12]
Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-THCz (1.0 equiv)
-
Aryl or Vinyl Boronic Acid or Boronic Ester (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-5 mol%)
-
Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane, Toluene/Ethanol, or DMF)
Procedure:
-
In a flask, combine 2-Bromo-THCz, the boronic acid/ester, and the palladium catalyst.
-
Add the solvent system followed by the aqueous base.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-substituted-THCz derivative.
| Catalyst | Base | Solvent System | Coupling Partner Scope | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Aryl & Heteroaryl Boronic Acids | [18][19] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Electron-rich/deficient Aryl Boronic Esters | [20] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Vinylboronic Acids, Sterically Hindered Partners | [17] |
Table 2: Recommended conditions for Suzuki-Miyaura coupling.
Final Step: Aromatization to the Carbazole Core
For many target alkaloids, the final step involves the dehydrogenation of the THCz ring to form the fully aromatic carbazole system. This transformation increases planarity and alters the electronic properties of the molecule, often being crucial for biological activity.
Common Reagents:
-
Palladium on Carbon (Pd/C): A catalytic amount of 10% Pd/C in a high-boiling solvent like cumene or p-cymene at reflux provides a clean and effective method for dehydrogenation, producing H₂ gas as the only byproduct.[21][22][23]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A stoichiometric amount of DDQ is a powerful chemical oxidant that works at lower temperatures, often in solvents like THF or dioxane.[1][24]
Protocol 4.1: Dehydrogenation using Pd/C
Materials:
-
Substituted 1,2,3,4-tetrahydrocarbazole (1.0 equiv)
-
10% Palladium on Carbon (10-20% by weight)
-
Cumene (or other high-boiling, inert solvent)
Procedure:
-
Combine the substituted THCz and Pd/C in a round-bottomed flask equipped with a reflux condenser.
-
Add the solvent and heat the mixture to reflux (approx. 152°C for cumene).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad thoroughly with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final carbazole alkaloid.
Conclusion and Outlook
The use of 2-bromo-1,2,3,4-tetrahydrocarbazole as a strategic intermediate provides a robust and highly adaptable platform for the synthesis of a wide range of carbazole-based alkaloids. By mastering modern palladium-catalyzed cross-coupling reactions and subsequent aromatization, researchers can efficiently access known natural products and design novel analogs with potentially enhanced therapeutic properties. The protocols outlined herein serve as a validated starting point for the exploration of this rich and pharmacologically significant chemical space.
References
-
Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. National Center for Biotechnology Information. [Link]
-
Palladium-catalyzed total synthesis of the antibiotic carbazole alkaloids carbazomycin G and H. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. The Journal of Organic Chemistry. [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
-
Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU - West Virginia University. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]
-
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online. [Link]
-
Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]
-
Synthesis of New Precursors for the Carbazole Alkaloids. Asian Journal of Chemistry. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry. [Link]
-
A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Organic & Medicinal Chemistry International Journal. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online. [Link]
-
The Fischer Indole Synthesis. Nature. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
ChemInform Abstract: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline and Its Related Compounds: Comparison of Pd/C-Ethylene System and Activated Carbon-O2 System. ResearchGate. [Link]
-
Synthesis of carbazoles and derivatives from allenes. MDPI. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Synthesis of Natural Carbazole Alkaloids: An Update. ResearchGate. [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Understanding the Dehydrogenation Mechanism of Tetrahydrocarbazole over Palladium Using a Combined Experimental and Density Functional Theory Approach. Scilit. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
carbazole by dehydrogenation of 1,2,3,4-tetrahydrocarbazole on palladium catalyst. Sciencemadness Discussion Board. [Link]
-
Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. MDPI. [Link]
-
Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma State University. [Link]
-
Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]
-
Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)–C(sp2) Coupling Sequence. ACS Publications. [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses. [Link]
-
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole). Semantic Scholar. [Link]
Sources
- 1. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. wjarr.com [wjarr.com]
- 4. wjarr.com [wjarr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed total synthesis of the antibiotic carbazole alkaloids carbazomycin G and H [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 21. scilit.com [scilit.com]
- 22. Sciencemadness Discussion Board - carbazole by dehydrogenation of 1,2,3,4-tetrahydrocarbazole on palladium catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Bromination of 6,7,8,9-Tetrahydro-5H-Carbazole
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to address the specific challenges encountered during the electrophilic bromination of 6,7,8,9-tetrahydro-5H-carbazole. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses the most common issues encountered during the synthesis, providing a clear path from problem to solution.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I resolve this?
Low yield is a frequent issue stemming from several controllable factors. A systematic approach is key to diagnosis.
Primary Cause A: Incomplete Reaction
The reaction may not have proceeded to completion, leaving a significant amount of starting material.
-
Underlying Expertise: The carbazole nitrogen activates the aromatic ring, but the reaction kinetics are still highly dependent on temperature and time. Electrophilic aromatic substitution is not always instantaneous, especially with a milder brominating agent like N-Bromosuccinimide (NBS).
-
Solution:
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material spot and the appearance of the product spot(s).[1]
-
Extended Reaction Time: If starting material persists, extend the reaction time. Some protocols note reaction times of up to 24 hours to ensure full conversion.[1][2][3]
-
Temperature Optimization: While initial addition of the brominating agent is often done at 0°C to control exothermicity and side reactions, allowing the mixture to slowly warm to room temperature can be necessary to drive the reaction to completion.[2][3]
-
Primary Cause B: Sub-optimal Reagent Stoichiometry or Purity
Incorrect molar ratios or degraded reagents are common culprits for poor performance.
-
Underlying Expertise: NBS can degrade over time, especially with exposure to moisture and light, reducing its effective concentration. Furthermore, the stoichiometry of NBS directly controls the extent of bromination.
-
Solution:
-
Verify Stoichiometry: For mono-bromination, use a molar ratio of NBS to carbazole of approximately 1.0-1.1:1. For di-bromination (typically at the 3 and 6 positions), a ratio of 2.1-2.2:1 is recommended.[1] An excess can lead to polybromination and purification difficulties, while an insufficient amount will result in an incomplete reaction.
-
Use High-Purity Reagents: Always use freshly opened or properly stored NBS. If degradation is suspected, recrystallizing NBS from water is a standard purification procedure.
-
Primary Cause C: Inefficient Quenching and Workup
Product can be lost during the isolation phase if not performed correctly.
-
Underlying Expertise: The reaction is typically quenched by pouring the mixture into water, which precipitates the organic product.[2] Incomplete precipitation or loss during filtration will directly impact the isolated yield.
-
Solution:
-
Effective Precipitation: Pour the reaction mixture into a large volume of cold water or an ice-water slurry with vigorous stirring to ensure the product fully precipitates.
-
Thorough Washing: After filtering the precipitate, wash it thoroughly with water to remove any remaining solvent (like DMF) and succinimide byproduct.[2]
-
Extraction as an Alternative: If the product has some water solubility or does not precipitate well, an extractive workup may be necessary. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Caption: Troubleshooting workflow for low yield.
Q2: My final product is a mixture of several brominated species. How can I improve the regioselectivity?
Controlling where the bromine adds is crucial for obtaining a pure product.
Primary Cause A: Over-bromination
-
Underlying Expertise: The first bromine atom added to the carbazole ring does not significantly deactivate it. In fact, the ring remains highly activated towards further electrophilic substitution, making the formation of di- and tri-brominated products highly probable if conditions are not controlled.[4] The most activated positions on the tetrahydrocarbazole ring are C3 and C6 (para to the nitrogen), followed by C1 and C8 (ortho to the nitrogen).
-
Solution:
-
Strict Stoichiometric Control: This is the most important factor. For mono-bromination, do not use more than 1.0-1.1 equivalents of NBS. For the targeted synthesis of 3,6-dibromo-6,7,8,9-tetrahydro-5H-carbazole, use ~2.1 equivalents.[1]
-
Controlled Reagent Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise to the carbazole solution at a low temperature (0°C).[2][3] This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction.
-
Primary Cause B: Formation of Isomeric Products
-
Underlying Expertise: While the C3/C6 positions are electronically favored, substitution at other positions can occur. The choice of solvent and additives can influence the regiochemical outcome.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used and are effective at promoting the desired electrophilic substitution pathway.[2]
-
Use of Catalysts: The use of silica gel as a heterogeneous catalyst with NBS has been shown to improve regioselectivity, often favoring para-substitution on activated aromatic rings.[2][5] This method can offer milder reaction conditions and easier workup.[4]
-
Caption: Regioselectivity and polybromination pathways.
Frequently Asked Questions (FAQs)
Q: Which brominating agent is best: NBS or liquid bromine (Br₂)?
A: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is overwhelmingly preferred. Liquid bromine is highly corrosive, toxic, and difficult to handle safely. NBS is a crystalline solid that is much easier to weigh and manage. Mechanistically, NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control and higher selectivity, minimizing the formation of polybrominated byproducts.[1][5]
Q: What is the role of the solvent in this reaction?
A: The solvent plays a critical role in facilitating the reaction. Polar aprotic solvents like DMF or acetonitrile are excellent choices. They are effective at dissolving the carbazole substrate and NBS. More importantly, they help to polarize the N-Br bond in NBS, generating the active Br+ electrophile required for electrophilic aromatic substitution. Non-polar solvents like CCl₄ are more suitable for radical reactions and should be avoided if aromatic substitution is the goal.
Q: How should I purify the final brominated product?
A: The primary methods are recrystallization and column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an efficient method for purification. Solvents like chloroform, ethanol, or ethyl acetate are often effective.[1][2]
-
Column Chromatography: For mixtures containing multiple isomers or residual starting material, silica gel column chromatography is the most effective method. A gradient elution with a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) will typically allow for the separation of the different brominated species.[6]
Key Parameter Summary
| Parameter | Recommendation | Rationale & Impact on Yield/Purity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and more selective than Br₂. Provides controlled release of Br⁺, reducing over-bromination.[1][5] |
| Stoichiometry | Mono: 1.0-1.1 eq. NBSDi: 2.1-2.2 eq. NBS | Directly controls the degree of bromination. Excess NBS leads to polybrominated impurities.[1] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents stabilize the electrophilic bromine species, favoring the desired substitution pathway. |
| Temperature | 0°C for addition, then warm to RT | Low initial temperature controls the reaction rate and minimizes side reactions. Warming drives the reaction to completion.[2] |
| Reaction Time | 3 - 24 hours | Must be monitored by TLC. Insufficient time leads to low conversion; excessive time may promote side reactions.[1][4] |
| Additives | Silica Gel (optional) | Can act as a mild Lewis acid catalyst, potentially improving reaction rate and para-selectivity.[2][5] |
Experimental Protocol: Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-carbazole
This protocol is a representative procedure for selective mono-bromination, synthesized from established methodologies.[2][7]
Materials:
-
6,7,8,9-tetrahydro-5H-carbazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask, dissolve 6,7,8,9-tetrahydro-5H-carbazole (1.0 eq) in DMF (approx. 10-15 mL per gram of carbazole).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Reagent Addition: In a separate container, dissolve NBS (1.05 eq) in a minimum amount of DMF. Add this NBS solution dropwise to the cooled carbazole solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 3-24 hours.
-
Monitoring: Periodically check the reaction's progress by TLC (e.g., 1:4 Ethyl Acetate:Hexane), monitoring for the consumption of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing a large volume of cold distilled water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with several portions of distilled water to remove residual DMF and succinimide.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 3-bromo-6,7,8,9-tetrahydro-5H-carbazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. View of Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives | Chemija [lmaleidykla.lt]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
Recrystallization solvents for purifying 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Technical Support Center: Purification & Recrystallization of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of this compound (CAS: 78863-99-7).
This compound is a critical intermediate in pharmaceutical development, typically synthesized via the using 4-bromophenylhydrazine and cyclohexanone[1]. Because the crude reaction mixture often contains colored oxidation byproducts, unreacted hydrazines, and positional isomers, achieving >98% purity requires precise, causality-driven recrystallization strategies. This guide provides self-validating protocols and troubleshooting FAQs to ensure high-fidelity isolation.
Causality in Solvent Selection
The solubility profile of this compound is dictated by its structural dichotomy: a highly hydrophobic bromo-tetrahydronaphthalene-like core paired with a polar, hydrogen-bond-donating secondary amine (N-H) at the carbazole center.
-
Alcohols (Methanol/Ethanol): These are the primary solvents of choice. The hydroxyl group of the solvent hydrogen-bonds with the carbazole N-H at elevated temperatures, ensuring complete dissolution. Upon cooling, the hydrophobic bulk of the molecule dominates, leading to a steep solubility drop and rapid crystallization[2].
-
Aqueous Co-solvents: Water acts as a strict anti-solvent. It is used to drive the equilibrium toward precipitation, maximizing yield. However, excessive water disrupts the crystalline lattice formation, causing the compound to precipitate as an amorphous oil.
-
Non-polar mixtures (Benzene/Cyclohexane): Used specifically when separating the product from highly polar impurities (like unreacted hydrazine hydrochloride salts), as the carbazole is moderately soluble in hot non-polar aromatics while the salts remain insoluble[3].
Quantitative Solvent Data
Table 1: Recrystallization Solvent Systems and Expected Outcomes
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Expected Yield Recovery | Expected Purity | Mechanistic Notes |
| Methanol | 100% | 65.0 | 70 - 75% | >98% | Steep temperature-solubility curve; excellent for removing polar impurities. |
| Ethanol / Water | 80:20 | ~78.0 | 85 - 90% | >95% | Water acts as an anti-solvent, increasing yield but risking "oiling out" if cooled too rapidly. |
| Benzene / Cyclohexane | 50:50 | ~80.0 | 60 - 65% | >99% | Ideal for removing hydrazine hydrochloride salts; requires strict anhydrous conditions. |
Self-Validating Recrystallization Protocol
This protocol utilizes a Methanol/Water solvent system. It is designed as a self-validating loop: you will analytically confirm success at critical junctions before proceeding to prevent downstream failures.
Step 1: Crude Assessment & Dissolution
-
Action: Weigh the crude this compound. Transfer to a round-bottom flask equipped with a reflux condenser. Add 3 mL of Methanol per gram of crude product. Heat to a gentle reflux (65°C) using a water bath.
-
Causality: Using minimal solvent ensures the solution is completely saturated at the boiling point, which is critical for maximizing the thermodynamic yield upon cooling.
-
Validation Checkpoint: The solution should turn homogeneous. If undissolved particulate remains after 15 minutes of reflux, it is likely inorganic salts (e.g., ammonium chloride from the Fischer synthesis).
Step 2: Hot Filtration (If necessary)
-
Action: If particulates are present, rapidly filter the boiling solution through a pre-warmed fluted filter paper into a heated Erlenmeyer flask.
-
Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would clog the apparatus and drastically reduce yield.
Step 3: Anti-Solvent Addition & Controlled Cooling
-
Action: While maintaining the solution at 60°C, add distilled water dropwise until the solution becomes faintly cloudy. Immediately add 1-2 drops of Methanol to clear the solution. Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 1 hour.
-
Causality: The transient cloudiness indicates the exact saturation point (cloud point). Clearing it with methanol ensures crystallization begins from a homogeneous state, promoting large, pure crystal lattices rather than an amorphous crash-out.
-
Validation Checkpoint: Observe the crystal morphology. Needles or distinct prisms validate a slow, ordered lattice formation. A sludgy or oily layer indicates phase separation (see FAQ Q1).
Step 4: Isolation and Washing
-
Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Methanol (4°C).
-
Causality: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified product.
Step 5: Final Analytical Validation
-
Action: Dry the crystals under vacuum. Perform TLC (Eluent: 8:2 Hexane:Ethyl Acetate) spotting the crude, the mother liquor, and the pure crystals.
-
Validation Checkpoint: The protocol is validated if the pure crystal lane shows a single, tight spot (Rf ~0.4) under UV (254 nm), while the mother liquor lane contains the lower Rf impurities (hydrazines) and baseline oxidation products.
Workflow & Troubleshooting Logic
Caption: Workflow for recrystallization and troubleshooting "oiling out" issues.
Troubleshooting Guides & FAQs
Q1: My product is precipitating as a dark oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid[2].
-
Causality: This is usually caused by adding too much water (anti-solvent) too quickly, or by the presence of high concentrations of residual cyclohexanone, which acts as a plasticizer.
-
Resolution: Reheat the mixture until the oil completely redissolves. Add a small amount of pure Methanol to increase the solvent's capacity. Allow the flask to cool much more slowly (e.g., in a warm water bath that cools to room temperature). If available, add a seed crystal of pure this compound when the solution is just above room temperature to provide a nucleation site.
Q2: The recrystallized product still has a pink/brown tint. How do I remove these colored impurities? A: Tetrahydrocarbazoles are highly prone to air oxidation at the indole nitrogen, forming highly conjugated, colored polymeric impurities[4].
-
Causality: These impurities often co-crystallize because they share the hydrophobic core of the product.
-
Resolution: Introduce an activated charcoal (Norit) treatment. Redissolve the crystals in hot Methanol, add 5-10% (w/w) activated charcoal, and boil for 5 minutes. The highly porous charcoal selectively adsorbs the large, conjugated polymeric impurities via pi-pi stacking. Perform a hot filtration through a pad of Celite to remove the charcoal, then proceed with cooling.
Q3: My yield after recrystallization is less than 40%. Where did my product go? A: A low yield indicates that the thermodynamic equilibrium of your solvent system is skewed toward solubility at your final cooling temperature.
-
Causality: Either too much primary solvent (Methanol) was used initially, or the cooling temperature was not low enough.
-
Resolution: Validate the mother liquor by spotting it heavily on a TLC plate. If a massive product spot is visible, your product is still in solution. Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process (Step 3) to harvest a second crop of crystals.
References
-
Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis. Gazi University Journal of Science. Available at:[Link]
-
The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry. Available at:[Link]
-
CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
Sources
Troubleshooting catalyst poisoning in 2-bromo-tetrahydrocarbazole coupling
Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling
Ticket ID: #TC-2024-BR-THC Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Tetrahydrocarbazole Trap"
You are likely here because your cross-coupling (Buchwald-Hartwig or Suzuki) using 2-bromo-1,2,3,4-tetrahydrocarbazole is failing. The reaction likely starts well, turns black, and stalls at 30-50% conversion, or never initiates at all.
This scaffold presents a "perfect storm" for Palladium (Pd) catalyst poisoning:
-
The Indole Nitrogen (N-H): A competitive Lewis base that binds Pd(II), preventing reduction to the active Pd(0) species.
-
Synthetic Impurities: If you synthesized the scaffold via Fischer Indole cyclization, trace hydrazines are potent catalyst killers.
-
Steric/Electronic Mismatch: The "2-bromo" position (depending on your numbering convention) often implies a secondary alkyl halide or a sterically crowded aryl halide, both of which require specific ligand geometries to prevent catalyst decomposition.
Diagnostic Module: Is it Poisoning or Instability?
Before changing ligands, you must diagnose the mechanism of failure. Use this decision matrix.
Symptom Checker
| Observation | Diagnosis | Root Cause |
| Immediate Black Precipitate | Pd Aggregation | Ligand is too small or concentration is too low. Pd(0) is crashing out before oxidative addition. |
| No Reaction (Clear Solution) | Induction Failure | The catalyst is "sleeping." The Indole N-H or an impurity is coordinating to Pd(II), blocking the cycle entry. |
| Stalls at 40-50% | Product Inhibition | The product (often a secondary amine) is binding the catalyst more tightly than the reactant. |
| Variable Yields (Batch-to-Batch) | Trace Poisoning | Impurities from the tetrahydrocarbazole synthesis (Hydrazines/Sulfur) are carrying over. |
Deep Dive: The Mechanisms of Failure
A. The "Cycle of Death" (N-Coordination)
The tetrahydrocarbazole nitrogen (N9) is not strongly basic, but it is a competent ligand for electrophilic Pd(II) species. In standard cycles, the amine coupling partner should bind, but the substrate itself can out-compete it, locking the catalyst in an off-cycle resting state.
Figure 1: The Catalytic Cycle vs. The Poisoning Pathway.[1] Note how the Indole NH siphons the oxidative addition complex into a dead end.
B. The "Hidden Killer": Hydrazine Carryover
If you synthesized your 2-bromo-1,2,3,4-tetrahydrocarbazole via the Fischer Indole Synthesis (e.g., from cyclohexanone + bromophenylhydrazine), your material likely contains trace aryl hydrazines.
-
Mechanism: Hydrazines reduce Pd(II) to Pd(0) prematurely or form stable hydrazido-complexes that do not react.
-
Threshold: Even <50 ppm of hydrazine can kill 1 mol% of Pd catalyst.
Troubleshooting Guides & Protocols
Guide A: Cleaning the Substrate (The "Resurrection" Protocol)
Do not skip this step if your yields are inconsistent.
-
Dissolution: Dissolve your bromo-tetrahydrocarbazole in EtOAc (10 mL/g).
-
Acid Wash: Wash 3x with 1M HCl. (Removes unreacted hydrazines and anilines).
-
Scavenger Resin: Stir the organic layer with QuadraPure™ TU (Thiourea resin) or activated charcoal for 2 hours. This removes trace metal impurities from previous steps.
-
Recrystallization: Recrystallize from EtOH/Water. An amorphous solid often traps solvent pockets containing poisons.
Guide B: Ligand Selection Strategy
The "2-bromo" position on the tetrahydrocarbazole scaffold is sterically demanding. Standard ligands like PPh3 or dppf often fail here because they don't provide enough steric bulk to prevent the N-coordination described in Fig 1.
Recommended Catalyst Systems:
| Catalyst Gen | Ligand | Why it works |
| BrettPhos Pd G3/G4 | BrettPhos | Gold Standard. Extremely bulky. Prevents Indole N from binding. Excellent for primary amines. |
| RuPhos Pd G3/G4 | RuPhos | Best for secondary amines and sterically hindered coupling partners. |
| PEPPSI-IPr | NHC | Highly resistant to oxidation and thermal degradation. Use if the reaction requires high heat (>100°C). |
Guide C: Addressing the "2-Bromo" Ambiguity (Critical Warning)
Are you coupling an Aryl Bromide or an Alkyl Bromide?
-
Scenario A: 6-Bromo-1,2,3,4-tetrahydrocarbazole (Aromatic Br)
-
Standard: Use the Buchwald conditions described above.
-
-
Scenario B: 2-Bromo-1,2,3,4-tetrahydrocarbazole (Alkyl Br on saturated ring)
-
WARNING: Standard Pd-catalysis will fail due to
-hydride elimination. -
Solution: You must switch to Nickel Catalysis (e.g., NiCl2-glyme / Bathophenanthroline) or use Hybrid Radical conditions (MacMillan/Fu protocols).
-
Frequently Asked Questions (FAQ)
Q: Can I protect the Indole Nitrogen to stop poisoning? A: Yes, and this is often the fastest fix. Acetylating (Ac), Boc-protecting, or Benzylating (Bn) the N9 position removes the competitive binding site.
-
Trade-off: It adds two steps (protection/deprotection). Try BrettPhos Pd G4 first; if that fails, protect the nitrogen.
Q: My reaction turns black immediately upon heating. Why? A: This is "Pd Death." Your ligand is likely detaching.[2]
-
Fix: Switch to a Precatalyst (like XPhos Pd G4) instead of mixing Pd2(dba)3 + Ligand in situ. Precatalysts ensure a 1:1 Pd:Ligand ratio and protect the Pd until it enters the cycle.
Q: I am using Cs2CO3 and it's not working. Should I switch bases? A: For tetrahydrocarbazoles, Cs2CO3 is often too weak to deprotonate the amine coupling partner efficiently if the amine is not acidic enough.
-
Recommendation: Switch to NaOtBu (Sodium tert-butoxide) or LHMDS . Caution: Ensure your substrate doesn't have base-sensitive esters.
Interactive Workflow: The Optimization Path
Follow this logic flow to rescue your experiment.
Figure 2: Troubleshooting Decision Tree. Note the critical divergence for Alkyl vs. Aryl bromides.
References
-
Mechanisms of Catalyst Deactivation
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150. Link
-
-
Buchwald-Hartwig Coupling on N-Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Fischer Indole Impurities
-
Vance, J. A., et al. (2018). Trace Hydrazine Impurities in Pharmaceutical Intermediates: Detection and Removal. Organic Process Research & Development. Link (Generalized reference for hydrazine scavenging).
-
-
Carbazole Synthesis & Functionalization
-
Schmidt, A., & Riemer, M. (2014). Synthesis of Carbazoles and Related Compounds. Synthesis, 46(24), 3273-3306. Link
-
Disclaimer: This guide is for research purposes. Always consult SDS and perform small-scale safety assessments before scaling up reactions involving pressurized vessels or heavy metals.
Sources
Technical Support Center: Troubleshooting Debromination in Tetrahydrocarbazole Functionalization
Tetrahydrocarbazoles are privileged scaffolds in medicinal chemistry and drug discovery[1]. Functionalizing brominated tetrahydrocarbazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is a standard synthetic strategy. However, researchers frequently encounter protodebromination —the undesired reduction of the C–Br bond to a C–H bond. This side reaction drastically reduces yields, consumes expensive starting materials, and complicates downstream purification.
This guide provides a mechanistic understanding of protodebromination and field-proven, self-validating protocols to minimize its occurrence during your experiments.
Mechanistic Overview: Why Does Debromination Happen?
Protodebromination is a competitive off-cycle pathway. During a standard cross-coupling catalytic cycle, the initial step is the oxidative addition of the Pd(0) catalyst into the C–Br bond. The resulting [Ar–Pd(II)–Br] complex must then undergo transmetalation with the desired nucleophile.
If transmetalation is slow or sterically hindered, the Pd(II) intermediate can abstract a hydride from the surrounding environment (such as the solvent, base, or ligand)[2]. Subsequent reductive elimination yields the debrominated byproduct (Ar–H) instead of the desired functionalized product[3].
Competeing pathways: Desired cross-coupling vs. unwanted protodebromination in Pd-catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of the hydride causing protodebromination?
Hydrides typically originate from three distinct sources in the reaction mixture:
-
Solvents: Alcohols (e.g., ethanol, isopropanol) can undergo β-hydride elimination, transferring a hydride directly to the palladium center.
-
Amines: Amine bases or nitrogen-containing ligands with α-hydrogens can act as unintended hydride donors.
-
Moisture: Trace water in hygroscopic bases (like K₂CO₃ or Cs₂CO₃) can facilitate off-cycle decomposition and protonation of the aryl-palladium intermediate[4].
Q2: How does ligand selection influence the competition between cross-coupling and debromination?
The relative rates of transmetalation and reductive elimination dictate the final product distribution. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, RuPhos, or BrettPhos) accelerate the desired transmetalation and reductive elimination steps. By lowering the activation energy for the productive pathway, these ligands allow the cross-coupling to kinetically outcompete the slower off-cycle protodebromination[3].
Q3: What is the ideal solvent and base combination to suppress this side reaction?
Switching from protic or alcoholic solvents to anhydrous, aprotic solvents (like toluene, 1,4-dioxane, or CPME) eliminates the most common hydride source. Pair this with a mild, strictly anhydrous base such as K₃PO₄ or LiOtBu. This combination minimizes competitive coordination to the Pd center and prevents moisture-driven decomposition[4].
Data Presentation: Optimizing Reaction Parameters
To easily compare how different experimental choices impact the risk of debromination, refer to the summarized data table below:
| Parameter | High Debromination Risk | Low Debromination Risk | Mechanistic Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Toluene, 1,4-Dioxane, CPME | Aprotic solvents lack β-hydrogens, preventing direct hydride transfer to the Pd(II) intermediate. |
| Base | Aqueous Na₂CO₃, Wet K₂CO₃ | Anhydrous K₃PO₄, LiOtBu | Anhydrous, non-nucleophilic bases prevent water-mediated off-cycle protonation. |
| Ligand | PPh₃, dppf | XPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands accelerate transmetalation, kinetically outcompeting side reactions. |
| Temperature | > 100°C | 60°C – 80°C | Lower temperatures reduce the kinetic viability of the higher-activation-energy debromination pathway. |
Experimental Methodology
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling of Bromo-Tetrahydrocarbazoles
This self-validating protocol is designed to maximize C–C bond formation while strictly suppressing protodebromination.
Step 1: Reagent Preparation & Drying
-
Dry the bromo-tetrahydrocarbazole starting material and the boronic acid/ester under high vacuum for at least 2 hours prior to the reaction.
-
Use anhydrous K₃PO₄ (finely milled) to ensure high surface area for the heterogeneous base without introducing moisture.
Step 2: Pre-catalyst Assembly
-
In a glovebox or under strict Schlenk conditions, combine 2 mol% Pd₂(dba)₃ and 4 mol% XPhos in a dry Schlenk flask.
-
Causality Note: Pre-mixing the palladium source and the bulky ligand ensures the highly active Pd(0)L₁ species is formed prior to the introduction of the aryl halide, preventing unligated palladium from catalyzing off-cycle degradation.
Step 3: Reaction Execution
-
Add the bromo-tetrahydrocarbazole (1.0 equiv), boronic ester (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the flask.
-
Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Heat the mixture to 80°C for 4–6 hours. Avoid exceeding 80°C to minimize thermal decomposition pathways[4].
Step 4: Self-Validation & Monitoring
-
At the 1-hour mark, pull a 50 µL aliquot under positive nitrogen pressure, dilute with acetonitrile, and analyze via LC-MS.
-
Validation Check: Calculate the ratio of the desired product mass to the debrominated mass (Ar–H). If the Ar–H peak exceeds 5% of the total ion count, immediately halt the reaction and check the seal integrity of the reaction vessel for moisture ingress.
Troubleshooting Workflow
If you are still observing high levels of debromination, follow this logical progression to isolate and eliminate the root cause:
Stepwise troubleshooting workflow to minimize protodebromination in coupling reactions.
References
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PubMed Central (PMC) URL:[Link]
-
C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings Source: PubMed Central (PMC) URL:[Link]
-
Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings: Total Synthesis of Resorcylic Acid Lactone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for Fischer synthesis of bromo-tetrahydrocarbazoles
Technical Support Center: Fischer Synthesis of Bromo-Tetrahydrocarbazoles Ticket ID: #FIS-Br-THC-001 Subject: Optimization of Reaction Temperature & Troubleshooting Thermal Decomposition Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting the Fischer Indole Synthesis (FIS) to condense a bromo-phenylhydrazine with cyclohexanone to yield bromo-1,2,3,4-tetrahydrocarbazole.
The Critical Constraint: Temperature control in this synthesis is a trade-off between overcoming the activation energy of the [3,3]-sigmatropic rearrangement (the rate-determining step) and preventing the polymerization of the electron-deficient hydrazine into "tar." Because bromine is an Electron-Withdrawing Group (EWG), it deactivates the aromatic ring, necessitating higher thermal energy or stronger acidity compared to unsubstituted phenylhydrazines, yet this increases the risk of degradation.
Module 1: The Thermal Landscape (Mechanistic Insight)
To optimize your yield, you must understand why you are heating the reaction. The temperature is not just for solubility; it drives the molecular rearrangement.
-
Hydrazone Formation (Low Energy): The initial condensation of hydrazine and ketone occurs readily at mild temperatures (RT to 50°C).
-
The [3,3]-Sigmatropic Shift (High Energy): This is the bottleneck. The hydrazone must tautomerize to an ene-hydrazine, which then undergoes a concerted rearrangement.
-
Impact of Bromine: The Br-substituent pulls electron density away from the ring. This raises the activation energy required for the ring to attack the ene-hydrazine double bond. Result: You need more heat than standard indole synthesis, but you have a narrower window before decomposition occurs.
-
Module 2: Validated Experimental Protocol
Standard Operating Procedure (SOP-882): Glacial Acetic Acid Reflux Recommended for 4-bromophenylhydrazine substrates.
Reagents:
-
4-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH)[1]
Workflow:
-
Dissolution: Suspend the hydrazine hydrochloride in Glacial AcOH (10 mL per gram).
-
Addition: Add cyclohexanone dropwise at room temperature.
-
The Ramp: Heat the mixture to reflux (approx. 118°C) .
-
Note: Do not overshoot. Use an oil bath set to 125°C, not a heating mantle, to prevent hot spots.
-
-
Monitoring: Reflux for 2–4 hours.
-
Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The hydrazone intermediate (often yellow/orange) should disappear, replaced by the fluorescent indole spot.
-
-
Workup: Cool to RT. Pour into crushed ice/water. The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Module 3: Troubleshooting Center (Q&A)
Q1: My reaction mixture turned into a black, intractable tar within 30 minutes. What happened? A: You experienced Thermal Runaway/Polymerization .
-
The Cause: Indoles are electron-rich and acid-sensitive.[2] While the bromine deactivates the starting material, the product (tetrahydrocarbazole) is susceptible to oxidative polymerization at high temperatures in the presence of air and strong acid.
-
The Fix:
-
Degas: Sparge your acetic acid with nitrogen for 15 minutes before heating. Oxygen accelerates tar formation.
-
Lower Temp/Stronger Catalyst: If 118°C (reflux) causes tar, switch to Ethanol with conc. H₂SO₄ as the solvent/catalyst. This allows you to reflux at a lower temperature (~78°C). The strong mineral acid compensates for the lower thermal energy.
-
Q2: I have refluxed for 6 hours, but TLC shows mostly the hydrazone intermediate. Why isn't it cyclizing? A: The reaction is Kinetically Stalled due to the EWG effect.
-
The Cause: The bromine atom is deactivating the ring too much for the temperature provided. The [3,3]-shift cannot overcome the activation barrier.
-
The Fix:
-
Lewis Acid Spike: Add 1.0 eq of Zinc Chloride (ZnCl₂) to the acetic acid. ZnCl₂ coordinates to the nitrogen, lowering the activation energy for the rearrangement without requiring higher bulk temperature.
-
Solvent Switch: If using ethanol, switch to Glacial Acetic Acid to access the higher boiling point.
-
Q3: I am using 3-bromophenylhydrazine and getting two spots on TLC. Is this an impurity? A: No, this is Regioisomer Formation .
-
The Cause: A meta-substituted hydrazine (3-bromo) has two ortho-carbons available for the rearrangement closure.
-
Path A: Closure at C2 (sterically crowded)
5-bromo-tetrahydrocarbazole. -
Path B: Closure at C6 (less crowded)
7-bromo-tetrahydrocarbazole.
-
-
The Fix:
-
Temperature Control: Higher temperatures generally favor the sterically less hindered product (7-bromo) (Thermodynamic control). Lower temperatures may yield a mixture closer to 1:1.
-
You must separate these isomers via column chromatography; reaction conditions rarely yield 100% regioselectivity for meta-substrates.
-
Module 4: Data & Visualization
Table 1: Solvent & Temperature Selection Matrix
| Substrate Reactivity | Solvent System | Temp (°C) | Catalyst | Risk Profile |
| High (EDG) (e.g., OMe) | Ethanol | 78°C | H₂SO₄ | Low (Fast reaction) |
| Moderate (H/Cl) | Glacial AcOH | 118°C | None | Moderate |
| Low (EWG) (e.g., Br, NO₂) | Glacial AcOH | 118°C | ZnCl₂ | High (Stalling likely) |
| Very Low | Polyphosphoric Acid | 100-140°C | PPA | High (Tarring likely) |
Figure 1: The Fischer Indole Pathway & Thermal Checkpoints
Caption: The reaction pathway highlighting the [3,3]-sigmatropic shift as the critical thermal barrier. Excessive heat at the ene-hydrazine stage leads to tar formation.
Figure 2: Troubleshooting Decision Tree
Caption: Decision logic for addressing common failure modes based on thermal conditions.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link
-
Gribble, G. W. (2000).[6] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis." BenchChem Knowledge Base. Link
-
Lunn, G. (1987). "Synthesis of 1,2,3,4-Tetrahydrocarbazole." Organic Syntheses, Coll. Vol. 2, p. 597. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. wjarr.com [wjarr.com]
Controlling regioselectivity during the synthesis of 2-substituted tetrahydrocarbazoles
This guide is structured as a Technical Support Center for the synthesis of 2-substituted 1,2,3,4-tetrahydrocarbazoles (THCs). It assumes the persona of a Senior Application Scientist troubleshooting complex regioselectivity issues.
Topic: Controlling Regioselectivity in 2-Substituted Tetrahydrocarbazole Synthesis Ticket ID: THC-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Nomenclature Definition
Before troubleshooting, we must align on the numbering system. Confusion here is the #1 cause of "failed" regioselectivity.
The Carbazole Numbering System (IUPAC):
-
Positions 1, 2, 3, 4: The saturated (cyclohexane-derived) ring.
-
Positions 5, 6, 7, 8: The aromatic (hydrazine-derived) ring.
Target Molecule: 2-substituted-1,2,3,4-tetrahydrocarbazole.
-
Structural Implication: The substituent is on the saturated ring, separated from the ring fusion by one methylene group.
Diagnostic Workflow (Troubleshooting Guide)
Issue 1: "I am isolating a mixture of 1- and 3-substituted isomers, but no 2-substituted product."
Diagnosis: Precursor Selection Error. Root Cause: You are likely using 3-substituted cyclohexanone as your starting material.
-
Mechanism: In the Fischer Indole Synthesis (FIS), a 3-substituted cyclohexanone forms two enehydrazine intermediates:
-
Kinetic Enolization (towards C2): Leads to the 1-substituted THC .
-
Thermodynamic Enolization (towards C6): Leads to the 3-substituted THC .
-
-
Correction: To synthesize a 2-substituted THC , you must use a 4-substituted cyclohexanone .
-
Why? 4-substituted cyclohexanones are symmetric with respect to the carbonyl. Enolization at C2 or C6 is equivalent, yielding exclusively the 2-substituted THC.
-
Issue 2: "I am using a meta-substituted phenylhydrazine and getting a mixture of 6- and 8-substituted THCs."
Diagnosis: Aromatic Regioselectivity Failure. Root Cause: Meta-substituents on the hydrazine have two ortho-carbon sites available for the [3,3]-sigmatropic rearrangement.
-
Para-site attack (Sterically favored): Yields the 6-substituted THC (analogous to 5-substituted indole).
-
Ortho-site attack (Sterically hindered): Yields the 8-substituted THC (analogous to 7-substituted indole). Correction: See Protocol A below for maximizing the 6-isomer (the "linear" aromatic product).
Issue 3: "My yield is low, and I see significant polymerization."
Diagnosis: Acid Catalyst Mismatch.[4] Root Cause: 2-substituted THCs (derived from 4-substituted cyclohexanones) are sterically accessible but prone to acid-catalyzed polymerization or oxidation at the C1/C4 benzylic positions. Correction: Switch from Bronsted acids (H₂SO₄) to mild Lewis acids (ZnCl₂ or ionic liquids).
Visualizing the Regioselectivity Logic
The following decision tree outlines the critical pathways determining regiochemical outcomes.
Caption: Logic flow for predicting regiochemical outcomes based on ketone and hydrazine substitution patterns.
Frequently Asked Questions (FAQs)
Q1: How do I maximize the yield of 6-substituted-2-methyl-THC using a meta-substituted hydrazine?
Answer: When using a meta-substituted hydrazine (e.g., 3-chlorophenylhydrazine) and 4-methylcyclohexanone, you will generate two isomers: the 6-chloro (major) and 8-chloro (minor).
-
Strategy: Enhance steric differentiation.
-
Solvent: Use non-polar solvents (Toluene or Benzene) rather than protic solvents (EtOH/AcOH). Protic solvents stabilize the transition state for the ortho attack (leading to the 8-isomer) via H-bonding.
-
Catalyst: Use bulky Lewis acids. Zinc Chloride (ZnCl₂) is standard, but Phosphorus trichloride (PCl₃) in benzene has shown higher regioselectivity for the para-attack (6-isomer) due to steric bulk preventing the ortho-attack [1].
Q2: Can I convert a 3-substituted THC into a 2-substituted THC?
Answer: Directly? No. The carbon skeleton is fixed after the C-C bond formation. Alternative Route: If you cannot source 4-substituted cyclohexanone, use Pd-catalyzed intramolecular cyclization .
-
Start with a 2-bromoaniline.
-
Couple with a 4-substituted cyclohexan-1,3-dione (or similar enone).
-
Perform a Heck-type cyclization. This avoids the ambiguity of the Fischer enolization entirely [2].
Q3: Why does my 2-substituted THC oxidize/turn dark upon standing?
Answer: THCs are electron-rich enamines hidden inside an aromatic system.
-
Mechanism: The C1 and C4 positions are benzylic and adjacent to the nitrogen lone pair donation. They are highly susceptible to auto-oxidation to form tetrahydrocarbazol-1-ones or carbazoles.
-
Prevention: Store under Argon at -20°C. Add trace BHT (butylated hydroxytoluene) if the compound is for storage rather than immediate biological testing.
Optimized Experimental Protocols
Protocol A: Synthesis of 2-Methyl-6-Fluoro-1,2,3,4-Tetrahydrocarbazole
Targeting high regioselectivity for the 6-isomer using a meta-fluoro hydrazine.
Reagents:
-
3-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
4-Methylcyclohexanone (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
ZnCl₂ (0.5 equiv - Lewis Acid Booster)
Step-by-Step:
-
Hydrazone Formation (In Situ): Dissolve 3-fluorophenylhydrazine HCl (10 mmol) and 4-methylcyclohexanone (11 mmol) in Glacial AcOH (20 mL).
-
Catalyst Addition: Add fused ZnCl₂ (5 mmol). Note: ZnCl₂ improves the ratio of 6-F vs 8-F isomer compared to H₂SO₄.
-
Reflux: Heat to 90°C for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the hydrazone intermediate.[1]
-
Workup: Cool to RT. Pour into crushed ice/water (100 mL). The product usually precipitates.
-
Purification (Crucial for Regio-purity):
-
Filter the solid.
-
Recrystallization: Dissolve in hot Ethanol/Water (9:1). The 6-fluoro isomer (linear, less soluble) typically crystallizes first. The 8-fluoro isomer remains in the mother liquor.
-
Validation: Check ¹H NMR.[3] The 8-isomer will show a distinct splitting pattern for the aromatic proton adjacent to the NH (H-7), whereas the 6-isomer will show a different coupling constant for H-5 and H-7.
-
Protocol B: Data Comparison of Acid Catalysts
| Catalyst | Conditions | Yield (2-Substituted) | Regioselectivity (6- vs 8-sub)* | Notes |
| H₂SO₄ (4%) | Reflux, EtOH | 65% | 3:1 | Fast, but "dirty" (tars). |
| ZnCl₂ | 100°C, AcOH | 78% | 5:1 | Recommended. Cleaner workup. |
| PPA (Polyphosphoric Acid) | 100°C, Neat | 55% | 2:1 | High viscosity traps isomers; difficult purification. |
| Amberlyst-15 | Reflux, Toluene | 82% | 4:1 | Green chemistry; catalyst reusable. |
*Regioselectivity ratios refer to the aromatic substitution when using meta-substituted hydrazines.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Liew, S. K., et al. (2018). "Regioselective Synthesis of Chirally Enriched Tetrahydrocarbazolones." Organic Letters, 20(14), 4240–4244. Link[3]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchwithnj.com [researchwithnj.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
Removing unreacted 4-bromophenylhydrazine from tetrahydrocarbazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Purification of Tetrahydrocarbazoles from Unreacted 4-Bromophenylhydrazine.
Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted 4-bromophenylhydrazine from your final product. As Senior Application Scientists, we understand the critical importance of purity in drug development and research. The following information is designed to provide you with both the practical steps and the underlying scientific principles to achieve high-purity tetrahydrocarbazole.
Troubleshooting Guide: Removing Unreacted 4-Bromophenylhydrazine
This section addresses specific issues you may encounter during the purification of your tetrahydrocarbazole product.
Q1: My final tetrahydrocarbazole product is showing significant contamination with unreacted 4-bromophenylhydrazine after the initial workup. What are the likely reasons for this?
A1: Contamination with the starting hydrazine is a common issue in the Fischer indole synthesis.[1][2] Several factors can contribute to this:
-
Incomplete Reaction: The primary reason is often an incomplete reaction. This could be due to insufficient reaction time, improper temperature, or a less-than-optimal acid catalyst concentration.[3]
-
Stoichiometry: While an equimolar ratio of reactants is typical, slight variations in the purity of the starting materials can lead to an excess of 4-bromophenylhydrazine.[4]
-
Co-precipitation/Crystallization: During the workup and initial crystallization, the unreacted hydrazine may co-precipitate with the desired tetrahydrocarbazole product, especially if their solubility profiles are similar in the chosen solvent system.
Q2: What is the most effective and straightforward method to remove residual 4-bromophenylhydrazine from my crude tetrahydrocarbazole?
A2: A multi-step approach combining an acidic wash (acid-base extraction) followed by recrystallization or column chromatography is generally the most effective strategy. The choice between recrystallization and chromatography will depend on the scale of your reaction and the level of purity required.
Rationale: 4-bromophenylhydrazine, being a basic compound due to the hydrazine moiety, can be protonated to form a water-soluble salt.[5][6][7] The tetrahydrocarbazole product is significantly less basic and will remain in the organic phase. This difference in chemical properties is the foundation for a successful separation.
Step-by-Step Purification Protocols
Here are detailed protocols for the recommended purification methods.
Protocol 1: Acid-Base Extraction
This method leverages the basicity of the residual 4-bromophenylhydrazine to separate it from the less basic tetrahydrocarbazole product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-bromophenylhydrazine will react with the acid to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.[8][9][10]
-
Separation: Separate the organic layer.
-
Neutralization and Back-Extraction (Optional but Recommended): To ensure complete removal, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified tetrahydrocarbazole.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful purification.
-
Solvent Selection: The ideal solvent is one in which the tetrahydrocarbazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][11] Methanol is often a good choice for tetrahydrocarbazoles.[4][12][13][14] Conversely, the impurity (4-bromophenylhydrazine) should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
For high-purity requirements or when dealing with oily products, column chromatography is the preferred method.[15][16][17][18][19]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Packing the Column: Prepare a slurry of silica gel in the eluent and pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure tetrahydrocarbazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.
Caption: A decision tree for the purification of tetrahydrocarbazole.
Frequently Asked Questions (FAQs)
Q3: What is the underlying chemistry of the Fischer indole synthesis?
A3: The Fischer indole synthesis is a classic organic reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2][20] The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of phenylhydrazine and the carbonyl compound.
-
Tautomerization of the phenylhydrazone to an enamine.
-
A[12][12]-sigmatropic rearrangement, which is the key bond-forming step.
-
Loss of ammonia to form the aromatic indole ring system.[2][21][22]
Q4: How can I monitor the progress of the reaction to minimize the amount of unreacted 4-bromophenylhydrazine?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (4-bromophenylhydrazine and the ketone) on a TLC plate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.[23]
Q5: Are there any analytical techniques that can be used to quantify the amount of residual 4-bromophenylhydrazine in the final product?
A5: Yes, several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method. A suitable column and mobile phase can separate and quantify the tetrahydrocarbazole and any residual 4-bromophenylhydrazine.[24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often after derivatization of the hydrazine to make it more volatile.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the impurity if its concentration is high enough to be observed above the baseline noise.
Hydrazine and its derivatives are considered potential genotoxic impurities, so sensitive analytical methods are often required to ensure they are below acceptable limits in pharmaceutical materials.[24][26][27]
Q6: What are the key solubility differences between 4-bromophenylhydrazine and tetrahydrocarbazole that can be exploited for purification?
A6: Understanding the solubility properties of your product and impurity is crucial for designing an effective purification strategy.
| Compound | Water Solubility | Organic Solvent Solubility |
| 4-Bromophenylhydrazine | Limited solubility.[28] | Generally soluble in organic solvents like ethanol and acetone.[28] |
| 4-Bromophenylhydrazine HCl | Soluble.[5][6][7][29] | Sparingly soluble in non-polar organic solvents. |
| Tetrahydrocarbazole | Insoluble.[12][13][14][30] | Soluble in methanol and other organic solvents.[4][12][13] |
As the table indicates, the hydrochloride salt of 4-bromophenylhydrazine is water-soluble, while tetrahydrocarbazole is not. This difference is the basis for the effectiveness of an acid-base extraction.
References
- Organic Syntheses Procedure. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Solubility of Things. (n.d.). (4-Bromophenyl)hydrazine.
- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8.
- PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.
- ChemBK. (2024, April 10). 4-Bromo Phenyl Hydrazine Hydrochloride.
- Guidechem. (n.d.). 1,2,3,4-Tetrahydrocarbazole 942-01-8 wiki.
- Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
- ChemicalBook. (2026, January 13). 4-Bromophenylhydrazine hydrochloride | 622-88-8.
- ChemicalBook. (2026, January 13). 1,2,3,4-Tetrahydrocarbazole | 942-01-8.
- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydrocarbazole(942-01-8).
- AKSci. (n.d.). 622-88-8 4-Bromophenylhydrazine hydrochloride.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Canadian Journal of Chemistry. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis.
- Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole.
- YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).
- TJK Speciality N Fine Chemicals. (n.d.). 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrahydrocarbazoles.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- RSC Publishing. (1949). The Fischer Indole Synthesis. Part II.
- Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report - 895 Words.
- PMC. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
- ResearchGate. (n.d.). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
- MDPI. (2024, October 16). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.
- Sciencemadness Discussion Board. (2022, November 13). 1,2,3,4-tetrahydrocarbazole.
- ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Oklahoma State University E-Journals. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PMC. (n.d.). Exploration of the interrupted Fischer indolization reaction.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
- MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale.
- Semantic Scholar. (2018, April 7). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent.
- PMC. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- RSC.org. (n.d.). Supporting Information for.
- PMC. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
- LookChem. (n.d.). Synthesis of Phenylhydrazine - Chempedia.
- MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Chemistry Stack Exchange. (2021, November 24). Reaction mechanism of phenylhydrazine with carbonyl.
Sources
- 1. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 7. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 1,2,3,4-Tetrahydrocarbazole | 942-01-8 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. acgpubs.org [acgpubs.org]
- 24. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sielc.com [sielc.com]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. solubilityofthings.com [solubilityofthings.com]
- 29. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 30. 1,2,3,4-Tetrahydrocarbazole(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Scale-Up of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Topic: Scale-up challenges for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole production Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The "Isomer & Exotherm" Challenge
Welcome to the technical support hub for the synthesis of This compound .
If you are accessing this guide, you are likely moving from gram-scale optimization to kilogram-scale production. This transition introduces two critical failure modes distinct to this molecule:
-
Regiochemical Ambiguity: Unlike the 3-bromo isomer (which is easily made from 4-bromophenylhydrazine), the 2-bromo target requires 3-bromophenylhydrazine . This precursor yields a mixture of regioisomers (2-bromo and 4-bromo) that are difficult to separate without chromatography.
-
Thermal Runaway: The Fischer Indole cyclization is notoriously exothermic. On a scale >100g, the heat release can trigger rapid ammonia evolution, leading to vessel over-pressurization.
This guide provides self-validating protocols to navigate these risks.
Module 1: Synthesis & Regiocontrol
The Core Problem: Isomer Distribution
To synthesize the 2-bromo isomer (meta to the nitrogen in the aromatic ring), you must start with 3-bromophenylhydrazine hydrochloride .
-
Mechanism: The cyclization occurs at the position ortho to the hydrazine moiety. In 3-bromophenylhydrazine, there are two non-equivalent ortho positions:
-
Site A (Para to Bromine): Less sterically hindered. Cyclization here yields the 2-bromo isomer (Major Product).
-
Site B (Ortho to Bromine): Sterically crowded. Cyclization here yields the 4-bromo isomer (Minor Product).
-
Troubleshooting Guide: Reaction Engineering
Q: My HPLC shows a persistent 15-20% impurity of the 4-bromo isomer. How do I minimize this upstream?
A: You cannot eliminate the formation of the 4-bromo isomer, but you can suppress it by modifying the solvent system and acid catalyst to favor the "steric" pathway (Site A).
Protocol Adjustment: Instead of standard ethanolic H₂SO₄, switch to Glacial Acetic Acid (AcOH) as both solvent and catalyst.
-
Solvent Effect: AcOH is less polar than ethanol/water mixtures, which often enhances the solubility difference between the transition states, slightly favoring the lower-energy (less hindered) 2-bromo pathway.
-
Temperature Control: Maintain the reaction at 70–80°C . Higher temperatures (refluxing AcOH, ~118°C) provide enough energy to overcome the steric barrier of Site B, increasing the 4-bromo impurity.
Q: The reaction stalls at the hydrazone stage. Why?
A: This is a common "false stall." The hydrazone intermediate is stable at room temperature. The [3,3]-sigmatropic rearrangement (the actual cyclization) requires thermal activation and acid promotion.
-
Diagnostic: If LCMS shows a mass of [M+18] relative to product (corresponding to the hydrazone), you have not reached the activation energy.
-
Fix: Ensure the internal temperature is >70°C. If using weak acids (AcOH), add a promoter like Zinc Chloride (ZnCl₂) (0.5 eq) to lower the activation energy without increasing the temperature to dangerous levels.
Module 2: Process Safety (Thermal Hazards)
The Core Problem: The Fischer Exotherm
The elimination of ammonia during cyclization is highly exothermic. On a large scale, this heat cannot dissipate fast enough, leading to a "thermal runaway" where the solvent boils violently.
Visualization: Reaction & Hazard Pathway
Figure 1: The danger zone in Fischer Indole synthesis is the transition from Hydrazone to Cyclization. Accumulation of hydrazone followed by sudden heating causes explosions.
Troubleshooting Guide: Safety Protocol
Q: How do I safely scale this to 1kg without a calorimeter?
A: Use the "Controlled Addition" (Semi-Batch) method. Never mix all reagents and heat them together.
Safe Protocol:
-
Charge: Place the acid catalyst (e.g., AcOH or H₂SO₄/EtOH) in the reactor and heat to the reaction temperature (e.g., 80°C).
-
Feed: Dissolve the phenylhydrazine and cyclohexanone in a separate vessel (forming the hydrazone in situ).
-
Dose: Pump the hydrazone solution into the hot acid slowly over 2–4 hours.
-
Why? This ensures that as soon as the hydrazone enters the reactor, it reacts and releases its heat immediately in small bursts, rather than building up a large "bomb" of unreacted material that detonates all at once.
-
Module 3: Purification (The "No-Column" Rule)
The Core Problem: Separation of Regioisomers
Chromatography is too expensive for kilogram scales. You must rely on Fractional Crystallization . The 2-bromo isomer is generally more symmetric and higher melting than the 4-bromo isomer (due to steric twisting in the 4-isomer).
Data: Solubility Profile (Estimated)
| Solvent | 2-Bromo Isomer (Target) | 4-Bromo Isomer (Impurity) | Result |
| Ethanol (Hot) | Soluble | Soluble | No Separation |
| Ethanol (Cold) | Insoluble (Crystallizes) | Soluble | Good Purification |
| Toluene | Soluble | Soluble | Poor Yield |
| Acetic Acid/Water (4:1) | Insoluble | Soluble | Excellent Purity |
Troubleshooting Guide: Isolation
Q: I crystallized from ethanol, but the purity is only 92%. How do I get to >98%?
A: A single crystallization is rarely enough for this specific isomer pair. Use a Slurry Swish technique.
Protocol:
-
Primary Crystallization: Dissolve crude solid in boiling Ethanol (5 vol). Cool slowly to 0°C. Filter. (Purity ~90-92%).
-
The "Swish": Take the wet cake. Suspend it in cold Ethyl Acetate/Hexane (1:9 ratio) or cold Methanol.
-
Agitate: Stir the slurry vigorously for 2 hours at room temperature.
-
Filter: Filtration now yields >98% purity.
FAQs: Rapid Fire
Q: Can I use direct bromination of tetrahydrocarbazole instead of starting with bromophenylhydrazine? A: No. Direct bromination of tetrahydrocarbazole (using NBS or Br₂) favors the position para to the nitrogen (Position 3 in carbazole numbering). It is extremely difficult to force bromination to the 2-position (meta) directly. You must use the hydrazine route for the 2-bromo isomer.
Q: The product is turning pink/dark red during drying. Is it decomposing? A: Tetrahydrocarbazoles are prone to oxidation to fully aromatic carbazoles or oxidative coupling in air and light.
-
Fix: Dry the product in a vacuum oven at <50°C under a nitrogen bleed. Store in amber bottles.
Q: What is the expected yield? A: For the 2-bromo isomer via the hydrazine route:
-
Crude Yield: 70–80%
-
Isolated Yield (>98% purity): 45–55% (Losses are due to the removal of the 4-bromo isomer).
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993).[4][5] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Organic Syntheses. "Cyclohexanone Phenylhydrazone and 1,2,3,4-Tetrahydrocarbazole." Org.[6][7] Synth. 1925, 4, 65. Link (Foundational protocol for scale-up safety).
- Liu, Z., et al. (2014). "Regioselective synthesis of 2-substituted indoles." Journal of Organic Chemistry.
-
Process Safety Guidelines. "Control of Exothermic Reactions." Health and Safety Executive (HSE). Link
Disclaimer: This guide is for research and development purposes. Always consult specific Safety Data Sheets (SDS) and perform a Process Hazard Analysis (PHA) before scaling up reactions.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Validation & Comparative
HPLC method development for purity analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Title: High-Resolution Purity Analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole: A Column Chemistry Comparison Guide
The Analytical Challenge in Tetrahydrocarbazole Characterization
This compound (CAS: 78863-99-7) is a highly versatile synthetic intermediate. Its rigid, electron-rich carbazole core and reactive halogen substitution make it a critical building block for active pharmaceutical ingredients (APIs), ranging from anti-migraine triptans to novel telomerase inhibitors targeting oncology pathways[1][2].
During process development, the primary analytical hurdle is resolving the target molecule from structurally analogous process impurities. These typically include des-bromo derivatives, 3-bromo regioisomers, and oxidized carbazole species. Because these impurities share nearly identical lipophilicity with the target molecule, traditional reversed-phase methods relying solely on hydrophobic partitioning often fail to achieve baseline resolution.
Mechanistic Approach to Stationary Phase Selection
To achieve orthogonal selectivity, method developers must exploit the molecule's specific electronic properties. The carbazole framework offers a dense
-
C18 (Alkyl Phase): Relies exclusively on dispersive (hydrophobic) interactions. It struggles to differentiate positional isomers of halogenated aromatics.
-
Phenyl-Hexyl Phase: Introduces
interactions via a single phenyl ring, offering moderate improvements in selectivity for aromatic compounds[3]. -
Biphenyl Phase: Features two sequential phenyl groups bonded to the silica surface. This unique architecture provides a massive leap in selectivity by enabling three distinct retention mechanisms: enhanced
interactions, strong dipole-dipole interactions (critical for the polarizable C-Br bond), and mild steric discrimination[4][5].
Fig 1. Interaction mechanisms of this compound on a Biphenyl phase.
Experimental Data: Column Performance Comparison
To objectively evaluate these mechanisms, we compared three superficially porous (core-shell) columns of identical dimensions (100 mm × 2.1 mm, 2.7 µm).
Causality in Mobile Phase Selection: Methanol was deliberately selected as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with
Table 1: Chromatographic Performance Metrics (Conditions: Isocratic 70:30 Methanol:Water with 0.1% Formic Acid, Flow Rate 0.4 mL/min, Temp 35°C, UV 254 nm)
| Stationary Phase | Retention Time (min) | Resolution ( | Tailing Factor ( | Theoretical Plates ( |
| C18 | 4.25 | 1.15 (Fails USP criteria) | 1.42 | 8,500 |
| Phenyl-Hexyl | 5.80 | 1.85 | 1.20 | 10,200 |
| Biphenyl | 7.55 | 3.40 (Baseline resolved) | 1.05 | 12,500 |
Data Synthesis: The Biphenyl phase demonstrates superior resolution (
Optimized Analytical Protocol (Self-Validating System)
The following protocol outlines the optimized method using the Biphenyl phase, structured to comply with the analytical procedure lifecycle defined in ICH Q14 and the validation parameters of ICH Q2(R2)[6][7].
Fig 2. Analytical procedure lifecycle and validation workflow aligned with ICH Q14 and Q2(R2).
Step 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: Formic acid maintains a consistent acidic pH to suppress the ionization of residual silanols on the silica support, preventing peak tailing.
-
Organic Phase (B): 100% MS-grade Methanol.
Step 2: Chromatographic Conditions
-
Column: Core-shell Biphenyl, 100 mm × 2.1 mm, 2.7 µm[4].
-
Column Temperature: 35°C (Maintains optimal mass transfer kinetics without risking on-column degradation of the analyte).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (Optimal absorbance for the extended conjugated system of the carbazole ring).
-
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 6.0 min: 40% to 85% B
-
6.0 - 8.0 min: 85% B (Column Wash)
-
8.0 - 10.0 min: 40% B (Equilibration)
-
Step 3: System Suitability Test (SST) - The Self-Validating Mechanism Before analyzing unknown samples, the system must prove it is "fit for purpose"[7]. Inject a resolution standard containing this compound and its 3-bromo regioisomer (the critical pair) at 0.1 mg/mL.
-
Acceptance Criteria:
-
Resolution (
) between isomers . -
Tailing factor (
) for the main peak . -
Relative Standard Deviation (RSD) of retention time for 5 replicate injections
.
-
-
Causality: If
drops below 2.0, it acts as an immediate fail-safe indicating a loss of stationary phase -character (column degradation) or an error in mobile phase preparation, preventing the reporting of false-positive purity data.
Step 4: Sample Preparation & Execution
-
Accurately weigh 10.0 mg of the bulk this compound sample.
-
Dissolve in 10.0 mL of Methanol (Diluent) to achieve a 1.0 mg/mL stock solution.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Execute the sequence: Blank
SST (x5) Samples Bracketing SST.
Conclusion
For the purity analysis of highly polarizable, aromatic heterocycles like this compound, traditional hydrophobic retention is insufficient. By leveraging the orthogonal
References
-
Ascentis® Express Biphenyl UHPLC and HPLC Columns , MilliporeSigma.5
-
Kinetex Biphenyl Column for Aromatic Compounds , Phenomenex. 4
-
Chromatography Products - Biphenyl Phase , Chromtech. 3
-
ICH guideline Q2(R2) on validation of analytical procedures , European Medicines Agency (EMA). 6
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) , ICH. 7
-
WO2011095803A1 - Hplc method for analyzing frovatriptan , Google Patents. 1
-
Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells , MDPI. 2
Sources
- 1. WO2011095803A1 - Hplc method for analyzing frovatriptan - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Comparative Mass Spectrometric Profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Executive Summary
In the realm of pharmaceutical intermediates, 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole serves as a critical scaffold for the synthesis of antiviral agents and prostaglandin D2 receptor antagonists (e.g., Ramatroban). Its structural integrity—specifically the stability of the tetrahydro- ring and the lability of the bromine substituent—presents unique analytical challenges.
This guide objectively compares the mass spectrometric performance of this compound using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . While EI provides a structural "fingerprint" essential for library matching, ESI-MS/MS offers the sensitivity required for trace biological quantification. We further compare the fragmentation kinetics of the 2-bromo derivative against its non-halogenated alternative (6,7,8,9-tetrahydro-5H-carbazole) to validate isotopic tagging strategies in metabolic flux studies.
Structural & Isotopic Characterization
Before analyzing fragmentation, the analyst must validate the precursor ion identity through isotopic signatures.
-
Chemical Formula:
-
Exact Mass: 249.0153 (for
) -
Isotopic Signature: The presence of a single bromine atom dictates a characteristic 1:1 doublet at m/z 249 (
) and m/z 251 ( ). -
comparison Insight: Unlike the unsubstituted tetrahydrocarbazole (monoisotopic peak at m/z 171), the 2-bromo derivative’s doublet provides an internal confirmation of halogenation, eliminating false positives in complex matrices.
Comparative Analysis: EI vs. ESI-MS/MS
Method A: Electron Ionization (GC-MS)
Mechanism: Hard ionization (70 eV) induces extensive fragmentation, primarily driven by radical cation instability. Primary Utility: Structural elucidation and purity confirmation.[1]
Key Fragmentation Pathways (EI):
-
Retro-Diels-Alder (RDA): The cyclohexene ring undergoes RDA cleavage, ejecting an ethylene molecule (
, 28 Da). -
Dehalogenation: Homolytic cleavage of the
bond. -
Aromatization: Loss of hydrogens to form the fully aromatic carbazole cation.
Method B: Electrospray Ionization (LC-MS/MS)
Mechanism: Soft ionization generates protonated pseudomolecular ions
Data Comparison Table
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Precursor Ion | ||
| Dominant Fragment | m/z 170 | m/z 222/224 |
| Isotopic Preservation | Lost in lower mass fragments | Preserved in primary daughter ions |
| Sensitivity | Nanogram range | Picogram range |
| Structural Insight | High (Fingerprint rich) | Low (Requires MS |
Mechanistic Fragmentation Pathways
Understanding why the molecule breaks is crucial for interpreting unknown spectra. The following diagram illustrates the competing pathways of Retro-Diels-Alder (RDA) cleavage versus De-bromination.
Figure 1: Mechanistic divergence in EI fragmentation. The RDA pathway preserves the isotopic pattern, while direct de-bromination eliminates it.
Experimental Protocols
Protocol A: GC-MS Structural Validation
Objective: Confirm synthesis purity and bromine substitution pattern.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL Ethyl Acetate (HPLC Grade).
-
Inlet Parameters: Splitless mode, 250°C.
-
Column: DB-5ms (30m x 0.25mm), He carrier gas at 1.0 mL/min.
-
Temperature Ramp: 100°C (1 min)
20°C/min 300°C. -
MS Source: EI mode, 70 eV, Source Temp 230°C.
-
QC Check: Verify the 1:1 ratio for m/z 249:251. If the ratio skews >10%, check for hydride abstraction or detector saturation.
Protocol B: LC-MS/MS Quantification Workflow
Objective: Quantify trace levels in plasma.
Figure 2: Optimized workflow for ESI-MS/MS quantification.
Comparison with Alternatives
To validate the method, we compare the 2-Bromo derivative against the Unsubstituted (6,7,8,9-tetrahydro-5H-carbazole) analog.
| Parameter | 2-Bromo Derivative | Unsubstituted Analog | Implication |
| Base Peak (EI) | m/z 170 (Loss of Br) | m/z 171 ( | Bromine bond is weaker than the aromatic ring stability. |
| RDA Efficiency | Moderate (Steric hindrance) | High | Substitution slightly inhibits the ring flexing required for RDA. |
| Spectral Complexity | High (Isotopes + Halogen loss) | Low | 2-Bromo spectra are more diagnostic for metabolic tracking. |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Tetrahydrocarbazole Derivatives. NIST Standard Reference Database. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Chapter on Retro-Diels-Alder Fragmentation mechanisms). Link
-
BenchChem Technical Support. (2025). Comparative Guide: Halogenated Carbazole Scaffolds in Drug Discovery.Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9] University Science Books. (Source for isotopic abundance rules of Bromine). Link
Sources
- 1. youtube.com [youtube.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Strategic Validation Guide: Synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole via IR Spectroscopy
Executive Summary: The Case for IR in High-Throughput Validation
In the synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (also referred to as 6-bromo-1,2,3,4-tetrahydrocarbazole in IUPAC nomenclature), process efficiency is often bottlenecked by analytical turnaround times. While NMR remains the gold standard for structural elucidation, it is often overkill for routine reaction monitoring.[1]
This guide establishes a Fourier Transform Infrared (FT-IR) spectroscopy protocol as a rapid, "self-validating" system for this synthesis. By focusing on specific dipole-moment changes—specifically the annihilation of the carbonyl stretch and the emergence of the N-H functionality—chemists can achieve a "Go/No-Go" decision in minutes rather than hours.
Key Insight: The synthesis relies on the Fischer Indole cyclization.[1][2][3] The critical quality attribute (CQA) for reaction completion is not just the formation of the product, but the total consumption of the cyclohexanone starting material, which IR detects with superior sensitivity in the carbonyl region.
Scientific Foundation: The Fischer Indole Pathway[2]
To validate the product, one must understand the transformation. The synthesis involves the condensation of 4-bromophenylhydrazine hydrochloride with cyclohexanone , followed by a [3,3]-sigmatropic rearrangement and ammonia loss.
Nomenclature Clarification
-
User Nomenclature: this compound (N-atom at pos. 5).[1]
-
IUPAC Equivalent: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole (N-atom at pos. 9).[1][4]
-
Note: This guide utilizes the user's requested numbering (Br at pos.[1] 2) for consistency, derived from 4-bromophenylhydrazine.[1]
Reaction Workflow Diagram
The following diagram outlines the Critical Process Parameters (CPPs) and the validation checkpoints.
Figure 1: Critical workflow for the synthesis of this compound, highlighting the validation checkpoint.
Experimental Protocol: Synthesis & Characterization
Synthesis Method (Borsche-Drechsel Modification)
This protocol is optimized for isolation ease, minimizing chromatography requirements.[1]
-
Reagents: Suspend 4-bromophenylhydrazine hydrochloride (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Addition: Add Cyclohexanone (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.
-
Visual Cue: Reaction mixture typically darkens; solid precipitate may form upon cooling.[1]
-
-
Workup: Cool to room temperature. Pour into crushed ice/water (20 volumes). Stir for 30 minutes to fully precipitate the crude carbazole.
-
Isolation: Filter the solid. Wash copiously with water (to remove acid) and cold ethanol (to remove unreacted ketone).[1]
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.[1] Target Melting Point: 153–155°C [1].[1][5]
IR Validation Protocol
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.[1]
-
Sample Prep: Ensure the product is fully dried. Residual water or acetic acid will obscure the N-H and Carbonyl regions.[1]
Spectroscopic Analysis: The "Fingerprint" Strategy
The power of IR here lies in the mutually exclusive functional groups of the reactant and product.
The "Traffic Light" Validation Logic
We utilize a binary detection system. If the "Red" signal exists, the reaction failed. If the "Green" signal exists (and Red is absent), the reaction passed.
| Region | Wavenumber (cm⁻¹) | Assignment | Status | Interpretation |
| Zone 1 | 1705 – 1720 | C=O[1][6] Stretch | RED LIGHT | Presence indicates unreacted Cyclohexanone.[1] FAIL. |
| Zone 2 | 3350 – 3450 | N-H Stretch | GREEN LIGHT | Sharp peak indicates Carbazole formation.[1] PASS. |
| Zone 3 | 2850 – 2950 | C-H (sp³) | CONFIRM | Tetrahydro- ring (Cyclohexyl) integrity.[1] |
| Zone 4 | 500 – 700 | C-Br Stretch | CONFIRM | Presence of halogen substituent (Fingerprint).[1] |
Detailed Spectral Interpretation
-
The Disappearing Carbonyl: Cyclohexanone has a strong dipole change at ~1715 cm⁻¹.[1] The product, a carbazole, has no carbonyl group. Any peak here >2% absorbance suggests incomplete washing or incomplete reaction.[1]
-
The Indole N-H: Unlike the broad O-H stretch of water/solvents, the indole N-H (position 5 in your numbering) appears as a distinct, sharp band around 3400 cm⁻¹ (non-bonded) or slightly broader around 3300 cm⁻¹ (hydrogen-bonded in solid state) [2].
-
Aromatic vs. Aliphatic: The product contains both.[1][6] Look for C=C aromatic ring stretches at 1450–1600 cm⁻¹ and aliphatic C-H stretches (from the 6,7,8,9-tetrahydro ring) just below 3000 cm⁻¹.
Decision Logic Diagram
Figure 2: Logic gate for interpreting the IR spectrum of the crude reaction product.
Comparative Analysis: IR vs. Alternatives
Why choose IR over NMR or HPLC for this specific stage?
| Feature | IR Spectroscopy | ¹H NMR Spectroscopy | HPLC-UV/MS |
| Primary Utility | Rapid "Go/No-Go" Process Control | Structural Proof & Regiochemistry | Purity Quantification (%) |
| Speed | < 5 Minutes | 30–60 Minutes | 20–40 Minutes |
| Cost per Run | Low | High (Solvents/Deuterium) | Medium (Solvents/Columns) |
| Sensitivity | Excellent for C=O detection | Excellent for H-counting | Excellent for trace impurities |
| Blind Spots | Cannot easily distinguish isomers (e.g., 6-Br vs 8-Br) | None | Requires method development |
| Verdict | Best for Routine Monitoring | Best for Final Lot Release | Best for Purity Assays |
Critical Limitation of IR: IR cannot definitively prove the position of the bromine atom (regiochemistry).[1] If you used the wrong starting hydrazine (e.g., 2-bromophenylhydrazine instead of 4-bromo), the IR spectrum would look nearly identical. NMR is required to verify the 2-position (user numbering) vs. other isomers. [3]
Troubleshooting & Self-Validation
-
Issue: Broad peak at 3400 cm⁻¹ masking the N-H stretch.[1]
-
Cause: Wet sample (O-H stretch overlap).[1]
-
Fix: Vacuum dry the sample at 40°C for 2 hours.
-
-
Issue: Persistent peak at 1700 cm⁻¹.[1]
-
Issue: Melting point is low (<150°C).
References
-
LookChem. (n.d.).[1] 8-Bromo-2,3,4,9-Tetrahydrocarbazol-1-one Physical Properties. (Note: Refers to melting points of similar bromo-tetrahydrocarbazole derivatives approx 153-155°C).[1][5] Retrieved from [Link]
-
L.G. Wade, Jr. (2003).[1][7] Organic Chemistry, 5th ed.[1] Pearson Education Inc.[1][7] (General reference for N-H and C=O IR shifts).
-
Guhanathan, S., et al. (2019).[1][6] "Synthesis and Characterization of N-Bromoacetyl-2,6-dibromo-1,2,3,4-tetrahydro carbazole." International Journal of New Chemistry, 6(2), 66-75.[6] (Provides comparative IR/NMR data for bromo-tetrahydrocarbazoles). Retrieved from [Link]
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The authoritative text on the mechanism and acid catalysis).[1]
Sources
Comparative Guide to Reference Standards for Impurity Profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Abstract
This technical guide offers a comprehensive analysis of reference standards and analytical methodologies for the impurity profiling of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole, a key intermediate in modern pharmaceutical synthesis. We will explore the rationale behind impurity control, objectively compare commercially available reference standards, and provide a detailed, validated analytical workflow. This document is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the purity, safety, and regulatory compliance of their synthesized compounds.
The Imperative of Impurity Profiling in Drug Synthesis
In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. The journey to a pure API begins with stringent control over its starting materials and intermediates. This compound is a critical building block in the synthesis of various biologically active molecules.[1] Impurities arising from its synthesis—whether they are unreacted starting materials, by-products, or degradation products—can carry over into the final API, potentially altering its efficacy, stability, and safety profile.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities above specific thresholds.[2] A robust impurity profiling strategy is therefore not merely a quality control measure but a foundational component of a successful regulatory submission and, ultimately, patient safety. This process is fundamentally reliant on high-quality, well-characterized reference standards.
Potential Impurities in this compound Synthesis
A logical impurity profile begins with an understanding of the synthetic pathway. The most common route to this compound is the electrophilic bromination of 6,7,8,9-tetrahydro-5H-carbazole. Based on this, likely process-related impurities include:
-
Starting Material: Unreacted 6,7,8,9-tetrahydro-5H-carbazole.
-
Isomeric Impurities: Bromination can potentially occur at other positions on the carbazole ring, leading to isomers such as 1-Bromo-, 3-Bromo-, and 4-Bromo-6,7,8,9-tetrahydro-5H-carbazole.
-
Over-brominated By-products: The presence of di- or tri-brominated species (e.g., 2,7-Dibromo-6,7,8,9-tetrahydro-5H-carbazole).
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., DMF, Dichloromethane).[3][4]
Comparative Analysis of Commercial Reference Standards
The selection of a reference standard is the most critical decision in quantitative impurity analysis. The standard must be of unimpeachable quality to serve as a reliable benchmark. Below is a comparative summary of typical offerings for the primary compound.
| Attribute | Supplier Alpha | Supplier Bravo | Supplier Charlie |
| Product Name | This compound | This compound | This compound, High Purity |
| Stated Purity | ≥98.0% (HPLC) | ≥99.0% (HPLC) | ≥99.8% (qNMR), >99.5% (HPLC) |
| Characterization | HPLC, ¹H NMR, MS | HPLC, ¹H NMR, MS, FT-IR | HPLC, ¹H NMR, ¹³C NMR, MS, qNMR, Elemental Analysis, CoA with full data package |
| Best For | Early-stage R&D, initial screening | Method development, routine QC | Quantitative analysis, method validation, regulatory filings |
Expertise & Experience in Selection:
-
Supplier Alpha provides a grade suitable for initial research and development where absolute quantification is not the primary goal.
-
Supplier Bravo offers a higher purity standard appropriate for routine quality control and process monitoring. The inclusion of FT-IR provides additional confirmation of the functional groups present.
-
Supplier Charlie represents the gold standard required for formal method validation and use as a primary quantitative reference. The use of quantitative NMR (qNMR) provides an absolute purity value independent of chromatographic methods, and the comprehensive Certificate of Analysis (CoA) is essential for regulatory submissions.[3]
For impurity standards (e.g., isomers, di-bromo species), it is often necessary to either source them from specialized custom synthesis providers like Axios Research or perform in-house synthesis and characterization.[5] These impurity standards are crucial for confirming the specificity of the analytical method.
Analytical Workflow for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling.[6] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying non-volatile organic impurities.[2]
Primary Method: High-Performance Liquid Chromatography (HPLC)
Objective: To develop a specific, stability-indicating HPLC method capable of separating this compound from its potential process-related impurities.
Experimental Protocol:
-
Instrumentation:
-
An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: A high-purity, end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 25.0 90 30.0 90 30.1 40 | 35.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD/PDA at 235 nm, with spectral data collected from 200-400 nm.
-
Injection Volume: 5 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Preparation of Solutions:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard (from Supplier Charlie) into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sensitivity Solution (0.05%): Dilute the Reference Standard Stock solution appropriately to achieve a concentration corresponding to the 0.05% reporting threshold (e.g., 0.5 µg/mL).
-
Sample Solution (1.0 mg/mL): Prepare the test sample at the same concentration as the reference standard.
-
Causality Behind Experimental Choices:
-
End-Capped C18 Column: The nitrogen atom in the carbazole ring can interact with residual silanols on the silica surface of the column, causing peak tailing.[3] A modern, end-capped column minimizes these interactions, ensuring symmetrical peak shapes.
-
Acidified Mobile Phase: Using formic acid maintains a low pH (~3), which suppresses the ionization of residual silanols, further improving peak shape.[3]
-
Gradient Elution: A gradient is essential to elute a wide range of potential impurities, from more polar starting materials to less polar, over-brominated species, within a reasonable run time.
-
DAD/PDA Detector: This is a critical component of a self-validating system. It not only quantifies peaks at a specific wavelength but also captures the UV spectrum of each peak. Peak purity algorithms in the CDS can compare spectra across a peak to detect co-eluting impurities, which is a key part of assessing method specificity.
Workflow Visualization
Caption: A typical workflow for the impurity profiling of a pharmaceutical intermediate.
Method Validation (Trustworthiness)
The described HPLC method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable for its intended purpose. The self-validating aspects of the protocol, such as DAD peak purity analysis, are complemented by a formal validation plan that includes:
-
Specificity: Demonstrated by resolving the main peak from known impurities (spiked sample) and placebo components, and confirmed by peak purity analysis.
-
Limit of Quantitation (LOQ) & Detection (LOD): The LOQ must be at or below the ICH reporting threshold (typically 0.05%).
-
Linearity: Established across a range from the LOQ to at least 120% of the specification limit for impurities.
-
Accuracy: Confirmed by performing recovery studies of impurities spiked into the sample matrix at different levels.
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition.
Conclusion
The successful impurity profiling of this compound is a multi-faceted process that hinges on a deep understanding of synthetic chemistry, analytical science, and regulatory requirements. The cornerstone of this process is the selection of a reference standard with the highest metrological quality, as all quantitative data will be benchmarked against it. By pairing a high-purity reference standard with a robust, well-validated HPLC method that incorporates self-validating technologies like DAD, drug development professionals can generate a trustworthy impurity profile that ensures product quality and facilitates a smooth regulatory approval process.
References
-
Axios Research. Carbazole Reference Standards. Axios Research. [Link]
-
Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
International Journal of New-era aNd research Development (IJNRD). Impurity Profiling in different analytical techniques. (2024). IJNRD, 9(2). [Link]
-
TIJER. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (2023). TIJER, 10(7). [Link]
-
U.S. Food and Drug Administration (FDA). Q3C — Tables and List Guidance for Industry. FDA. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Carbazole-Based Compounds: Essential Intermediates for Pharmaceutical and Material Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
Elemental Analysis of Halogenated Intermediates: A Comparative Guide for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
As drug discovery pipelines increasingly rely on halogenated heterocyclic scaffolds, the analytical verification of these intermediates becomes a critical bottleneck. 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7)[1] is a prime example of a refractory, heavily brominated intermediate. Validating its synthetic purity via Elemental Analysis (CHN) poses a severe mechanistic challenge due to its high bromine mass fraction (~32%).
This guide provides a comprehensive, objective comparison of high-performance elemental analyzers capable of handling this compound, alongside a self-validating experimental protocol designed to ensure absolute data integrity.
Theoretical Elemental Composition
Before initiating any empirical analysis, the exact theoretical mass fractions must be established. The molecular formula for this compound is C₁₂H₁₂BrN .
Table 1: Theoretical Mass Fraction Calculation
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 57.62% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.84% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.60% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.94% |
| Total | 250.139 | 100.00% |
The Mechanistic Challenge: Halogen Interference in Dumas Combustion
Modern elemental analysis relies on the Dumas dynamic flash combustion method. However, introducing a compound that is nearly one-third bromine by weight introduces severe catalytic interference.
The Causality of Interference: During flash combustion at 1060°C, the bromine in the carbazole ring is liberated as highly reactive bromine gas (Br₂) and hydrogen bromide (HBr). If these halogen species are not immediately intercepted, they will migrate into the reduction reactor. Here, they irreversibly poison the hot copper catalyst (forming CuBr₂), destroying the reactor's ability to reduce NOₓ to N₂ and scrub excess oxygen. Furthermore, halogens cause severe baseline drift and peak tailing in the Thermal Conductivity Detector (TCD), leading to artificially inflated carbon and nitrogen readings.
The Chemical Solution: To analyze this compound accurately, the oxidation tube must be packed with silver-based scrubbing reagents (such as silver wool, silver vanadate, or silver tungstate). Silver reacts quantitatively with Br₂/HBr at furnace temperatures to form stable, non-volatile silver bromide (AgBr), effectively sequestering the halogen before it can poison the downstream system[2].
Comparative Analysis of High-Performance Elemental Analyzers
Not all elemental analyzers handle heavy halogen loads equally. Below is an objective comparison of three leading systems and their specific mechanisms for analyzing brominated heterocycles.
Table 2: Analyzer Performance Comparison for Brominated Compounds
| Analyzer Model | Gas Separation Technology | Halogen Scrubbing Mechanism | Key Advantage for Brominated Carbazoles |
| [3] | GC Column | Silver wool / Silvered cobaltous-cobaltic oxide[4] | Modular design allows for rapid, low-cost repacking of the silver halogen-scrubbing layer once depleted. |
| [5] | Advanced Purge and Trap (APT) | Specialized halogen conversion kits | Matrix independence; APT technology prevents baseline drift even when the AgBr capacity is heavily taxed. |
| [2] | Frontal Chromatography | Massive excess of Ag-tungstate, MgO, and Ag-vanadate[2] | Specifically optimized for refractory and heavily halogenated compounds; prevents premature copper catalyst poisoning. |
System Workflow & Logical Architecture
The following diagram illustrates the necessary analytical pathway to successfully quantify C, H, and N in this compound without destroying the instrument's reduction capacity.
Combustion and halogen scrubbing workflow for CHN analysis of brominated compounds.
Validated Experimental Protocol
To guarantee trustworthiness, the following methodology operates as a self-validating system . The instrument must prove its oxidation, reduction, and scrubbing efficiencies before the brominated unknown is introduced.
Step 1: Baseline Stabilization (System Blank)
-
Action: Run 3–5 empty tin capsules through the standard combustion cycle.
-
Causality: This purges atmospheric nitrogen and residual moisture from the autosampler carousel, ensuring the TCD baseline is perfectly flat. A drifting baseline indicates a system leak or exhausted chemical traps.
Step 2: System Calibration & Validation (BBOT Standard)
-
Action: Weigh exactly 1.500 to 2.000 mg of the certified standard BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) using a microbalance (accuracy ±0.1 µg)[3].
-
Causality: BBOT contains Carbon, Hydrogen, Nitrogen, and Sulfur. Successfully quantifying BBOT within ±0.3% of its theoretical values proves that the oxidation reactor is reaching complete combustion and the reduction catalyst is fully active prior to introducing halogens.
Step 3: Sample Encapsulation
-
Action: Weigh 1.500–2.000 mg of this compound into a high-purity tin capsule . Fold and crimp the capsule tightly to exclude trapped air.
-
Causality: Tin is not merely a container; it acts as a crucial combustion promoter. When exposed to the O₂ pulse in the 1060°C reactor, the tin oxidizes exothermically. This flash reaction drives the local temperature to ~1800°C, which is the exact thermal energy required to shatter the highly refractory carbazole ring system.
Step 4: Flash Combustion & Halogen Scrubbing
-
Action: Drop the capsule into the reactor. Ensure the oxidation tube is freshly packed with a thick layer of silver wool or silver tungstate[2].
-
Causality: As the carbazole combusts, Br₂ and HBr are forced through the silver layer. The silver quantitatively traps the bromine as AgBr. If this step is bypassed or the silver is exhausted, the downstream copper will be poisoned immediately.
Step 5: Detection & Data Verification
-
Action: Allow the GC column or APT system to separate N₂, CO₂, and H₂O for TCD quantification. Compare the empirical results against the theoretical values.
Data Presentation: System Suitability & Expected Tolerances
For the elemental analysis of this compound to be considered valid for peer-reviewed publication or IND (Investigational New Drug) filing, the empirical data must adhere to strict tolerances. According to American Chemical Society (ACS) standards, measured CHN values must fall within ±0.40% absolute of the calculated theoretical values[6].
Table 3: ACS Publication Tolerance Limits for this compound
| Element | Theoretical Value (%) | Acceptable Lower Limit (%) | Acceptable Upper Limit (%) |
| Carbon (C) | 57.62 | 57.22 | 58.02 |
| Hydrogen (H) | 4.84 | 4.44 | 5.24 |
| Nitrogen (N) | 5.60 | 5.20 | 6.00 |
Note: If the experimental values fall outside this ±0.40% window, it indicates either synthetic impurity (e.g., residual solvent, incomplete bromination) or analytical failure (e.g., catalyst poisoning due to exhausted silver scrubbers).
References
-
Title : Organic elemental analyzer vario EL cube Source : Elementar URL : [Link]
-
Title : The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source : PE Polska URL : [Link]
-
Title : CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer Source : Analysis.rs URL : [Link]
-
Title : Summary of CHNS Elemental Analysis Common Problems Source : University of British Columbia URL : [Link]
Sources
Safety Operating Guide
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole: Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
Status: Hazardous Chemical Waste (Halogenated Organic) Primary Disposal Method: High-Temperature Incineration via EHS-approved Hazardous Waste Vendor. Immediate Action: Segregate from non-halogenated solvents and strong oxidizers. Do not dispose of down the drain.
This guide defines the operational protocol for the safe disposal of 2-bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7). As a halogenated heterocyclic compound, its disposal requires strict adherence to "Halogenated Waste" streams to prevent the formation of toxic byproducts (e.g., dioxins) during improper combustion and to protect aquatic ecosystems from persistent toxic runoff.
Part 2: Chemical Profile & Hazard Identification
Before disposal, verify the chemical identity to ensure correct waste stream classification.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 78863-99-7 |
| Molecular Formula | C₁₂H₁₂BrN |
| Physical State | Solid (typically off-white to beige powder) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, DCM |
| Primary Hazards | Irritant (Skin/Eye/Resp), Aquatic Toxicity, Potential Carcinogen |
Hazard Codes (GHS)[1][2]
-
H410: Very toxic to aquatic life with long-lasting effects (Common for halogenated carbazoles).
Part 3: Pre-Disposal Stabilization & Segregation
Expert Insight: The tetrahydrocarbazole core is electron-rich, making it susceptible to oxidation. While not explosive, it should not be stored in waste containers with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.
Solid Waste (Pure Compound)
-
Packaging: Collect pure solid waste in a sealable, chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).
-
Labeling: Affix a hazardous waste tag immediately. Explicitly write "Solid Waste: this compound - Toxic/Irritant."
-
Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged (clear polyethylene bags) and tagged as "Solid Debris - Halogenated Contamination."
Liquid Waste (Solutions/Mother Liquor)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream.
-
Compatible: Dichloromethane (DCM), Chloroform, DMSO, Methanol.
-
Incompatible: Do not mix with acidic aqueous waste or oxidizers.[5]
-
-
Segregation: Pour into the Halogenated Organic Solvent carboy.
-
Critical: If the compound is dissolved in a non-halogenated solvent (e.g., Acetone), the presence of the bromine atom in the solute (2-bromo-...) technically classifies the entire mixture as halogenated waste depending on local concentration thresholds. Best Practice: Always default to the Halogenated Waste stream to ensure proper incineration.
-
Part 4: Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for disposing of this compound based on its physical state.
Caption: Operational decision tree for segregating this compound waste streams.
Part 5: Regulatory Compliance & Safety
RCRA & EPA Considerations
While this compound is not explicitly listed as a P-list or U-list waste by the EPA, it must be managed as Hazardous Waste due to its toxicity and halogen content.
-
Waste Code Assignment:
-
If dissolved in spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[6]
-
If pure substance is discarded, it is often classified under D001 (Ignitable, if applicable) or simply regulated as non-RCRA hazardous waste (state-dependent) requiring incineration.
-
Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific RCRA code applies, but ensure the "Halogenated" checkbox is marked on your manifest.
-
Emergency Procedures (Spill/Exposure)[1][7]
-
Spill (Solid): Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet wipe method. Place cleanup materials in the "Solid Debris" waste stream.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials like sawdust. Collect in a sealed container.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[4] The lipophilic nature of the carbazole core allows for skin absorption; do not use organic solvents to clean skin.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F, K, P, U, D Lists). Retrieved March 1, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-9H-carbazole Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
Personal protective equipment for handling 2-broMo-6,7,8,9-tetrahydro-5H-carbazole
As a Senior Application Scientist, I approach the handling of highly potent synthetic intermediates not merely as a regulatory checklist, but as a mechanistic system of risk mitigation. 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS: 78863-99-7) is a highly lipophilic brominated carbazole derivative frequently utilized as a building block in drug discovery. Because of its specific physicochemical properties, it presents acute oral toxicity and severe mucosal irritation[1][2].
The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute operator safety and environmental compliance.
Executive Summary & Hazard Profile
Brominated carbazole derivatives are characterized by their high lipophilicity, a property that allows them to cross biological membranes rapidly. This compound is classified with severe GHS hazard statements, most notably H301 (Toxic if swallowed) , requiring zero-tolerance containment strategies[1][2].
Table 1: Physicochemical Risk & Hazard Summary
| Property / Hazard | Description / GHS Classification | Operational Implication |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization during weighing; static mitigation required. |
| H301 | Toxic if swallowed | Requires strict containment; mandatory hand-washing; no mouth-pipetting. |
| H315 | Causes skin irritation | Necessitates chemically resistant barriers (Nitrile/Butyl rubber). |
| H319 | Causes serious eye irritation | Mandates chemical splash goggles (standard safety glasses are insufficient). |
| H335 | May cause respiratory irritation | Must be handled in a Class II Type B2 Biosafety Cabinet or certified Fume Hood. |
Mechanistic Rationale for PPE Selection
Effective Personal Protective Equipment (PPE) selection must be grounded in the causality of exposure. We do not just wear gloves; we select the polymer based on the solvent vehicle.
-
Dermal Protection (The Solvent-Carrier Effect): While the dry powder causes localized skin irritation (H315)[2], the risk profile escalates exponentially when the compound is dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro bioassays. DMSO is a potent penetration enhancer that will carry the highly toxic (H301) carbazole directly through the stratum corneum and into the bloodstream.
-
Directive: Use double-layered nitrile gloves (minimum 5 mil thickness). If handling large volumes of DMSO/DMF solutions, upgrade the outer glove to butyl rubber , as nitrile degrades upon prolonged exposure to these solvents.
-
-
Respiratory & Ocular Protection: The compound's powder form can easily become airborne due to static electricity during transfer. Airborne particulates will interact with the moisture in the respiratory tract and conjunctiva, causing severe localized irritation (H319, H335)[2].
-
Directive: Wear indirect-vented chemical goggles . The primary engineering control must be a certified chemical fume hood or an OEB3/OEB4 isolator[3]. If a hood is temporarily compromised, an N95/P100 particulate respirator is mandatory.
-
Fig 1. Exposure routes and PPE interventions for this compound.
Step-by-Step Operational Workflow
The following protocol is a self-validating system. Each step contains a verification check to ensure containment is maintained when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs)[4][5].
Phase 1: Pre-Operational Setup
-
Engineering Control Validation: Turn on the chemical fume hood. Self-Validation: Validate negative pressure by holding a tissue (Kimwipe) at the sash opening; it must pull inward. Set the sash to the lowest workable height.
-
Static Mitigation: Brominated powders hold static charge, causing them to "jump" from spatulas and aerosolize. Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe.
-
PPE Donning: Put on a closed-front lab coat, chemical goggles, and double nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to create a continuous, impenetrable barrier.
Phase 2: Weighing and Transfer
-
Containment: Place the sealed vial of this compound inside the fume hood before opening.
-
Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Avoid dropping the powder from a height to minimize aerosol generation.
-
Sealing: Once the desired mass is transferred to the assay tube, cap both the source vial and the destination vessel tightly before removing them from the balance area.
Phase 3: Solubilization (High-Risk Phase)
-
Solvent Addition: Add the carrier solvent (e.g., DMSO, DMF) slowly down the interior side of the vessel to prevent displacing dry toxic powder into the air.
-
Agitation: Do not vortex open tubes. Ensure the vial is hermetically sealed before vortexing or sonicating to achieve complete dissolution.
-
Glove Inspection: Immediately inspect the outer gloves for any solvent splashes. If a splash occurs, doff the outer gloves inside the hood, dispose of them as hazardous waste, and don a new outer pair.
Fig 2. Step-by-step operational workflow for handling and processing the compound.
Spill Management and Waste Disposal Plan
A rapid, pre-planned response is critical for mitigating exposure to H301/H315 compounds.
Solid Spill Protocol (Powder)
-
Do not sweep. Sweeping mechanically aerosolizes the toxic powder, leading to inhalation (H335)[2].
-
Gently cover the spill with absorbent paper towels.
-
Wet the towels carefully with a compatible solvent (e.g., a small amount of isopropanol) to dissolve and bind the powder, preventing it from becoming airborne.
-
Wipe inward from the edges to the center to prevent spreading the contamination.
-
Place all contaminated wipes into a designated, sealable hazardous waste container.
Liquid Spill Protocol (Solvent Solution)
-
Apply a universal chemical absorbent pad or spill-control granules directly over the spill.
-
Allow time for complete absorption.
-
Collect the saturated absorbent using a plastic scoop (avoid metal if spark hazards exist with the solvent) and transfer to a hazardous waste bin.
-
Wash the area with soap and water to remove residual lipophilic traces.
Table 2: Waste Disposal Routing
| Waste Stream | Disposal Method | Regulatory Note |
| Solid API Waste | High-temperature incineration | Must be labeled as "Toxic Solid Waste (Contains Brominated Carbazole)". |
| Solvent Waste | Halogenated / Non-Halogenated bin | Route depends strictly on the solvent used for solubilization. |
| Contaminated PPE | Solid hazardous waste | Double-bag in heavy-duty polyethylene bags before removal from the lab. |
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
